molecular formula C39H37N3O13S2 B3179287 BP Fluor 594 NHS ester CAS No. 295348-87-7

BP Fluor 594 NHS ester

货号: B3179287
CAS 编号: 295348-87-7
分子量: 819.9 g/mol
InChI 键: KWHCBZDWVYWWLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Alexa Fluor 594 meta-isomer is the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 594.

属性

IUPAC Name

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHCBZDWVYWWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N3O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BP Fluor 594 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties and applications of BP Fluor 594 NHS ester, a fluorescent dye crucial for labeling biomolecules in various research applications. This guide includes detailed technical data, experimental protocols for labeling proteins and oligonucleotides, and visual representations of key processes to facilitate its effective use in the laboratory.

Core Properties and Technical Data

This compound is an amine-reactive fluorescent dye that is widely used for covalently labeling proteins, antibodies, and other biomolecules containing primary amines.[1][2][3] It is a bright, water-soluble, and pH-insensitive red-fluorescent dye, making it a versatile tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[1][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) at a pH range of 7-9 to form a stable, covalent amide bond.[1][3]

The key quantitative data for this compound and its spectrally similar equivalent, Alexa Fluor 594, are summarized in the table below for easy comparison and reference.

PropertyValueSource
Chemical Formula C39H37N3O13S2[1]
Molecular Weight 819.9 g/mol [1]
CAS Number 1638544-48-5[1]
Excitation Maximum (λex) 590 nm[1]
Emission Maximum (λem) 617 nm[1]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.66[4]
Optimal pH for Labeling 7.0 - 9.0[1][3]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, protected from light and moisture[1]

Chemical Reaction and Labeling Workflow

The fundamental principle behind the use of this compound is its chemical reaction with primary amines. The following diagram illustrates this conjugation reaction.

G cluster_reactants Reactants cluster_products Products BP_Fluor_594_NHS BP Fluor 594-NHS Ester Conjugate BP Fluor 594-Biomolecule Conjugate BP_Fluor_594_NHS->Conjugate Amide Bond Formation NHS N-hydroxysuccinimide (byproduct) BP_Fluor_594_NHS->NHS Release Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate

Figure 1: Reaction of this compound with a primary amine on a biomolecule.

A typical experimental workflow for labeling a protein with this compound involves several key steps, from preparation of the reagents to purification of the final conjugate.

G Start Start Prepare_Protein 1. Prepare Protein Solution (amine-free buffer, pH 8.0-9.0) Start->Prepare_Protein React 3. Mix Protein and Dye (incubate for 1 hour at room temperature) Prepare_Protein->React Prepare_Dye 2. Prepare Dye Stock Solution (anhydrous DMSO or DMF) Prepare_Dye->React Purify 4. Purify Conjugate (e.g., gel filtration to remove free dye) React->Purify Characterize 5. Characterize Conjugate (determine degree of labeling) Purify->Characterize End End Characterize->End

Figure 2: General experimental workflow for protein labeling with this compound.

Experimental Protocols

Protocol 1: Labeling of IgG Antibodies

This protocol is optimized for the labeling of Immunoglobulin G (IgG) antibodies.

Materials:

  • IgG antibody solution (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Dye Preparation:

    • Warm the vial of this compound to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Slowly add the dye stock solution to the antibody solution while gently stirring. A common starting point is a 5- to 15-fold molar excess of dye to antibody. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the first colored band, which contains the fluorescently labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and 590 nm (for BP Fluor 594).

    • Calculate the DOL using the following formula: DOL = (A₅₉₀ × M_protein) / (ε_dye × (A₂₈₀ - (A₅₉₀ × CF₂₈₀)))

      • A₅₉₀ and A₂₈₀ are the absorbances at 590 nm and 280 nm.

      • M_protein is the molecular weight of the protein.

      • ε_dye is the molar extinction coefficient of the dye (92,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.50 for rhodamine-based dyes).

Protocol 2: Labeling of Oligonucleotides

This protocol provides a general guideline for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide (0.1 mM solution in 0.2 M carbonate buffer, pH 8-9)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Purification supplies (e.g., gel filtration or HPLC)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a final concentration of 0.1 mM.

  • Dye Preparation:

    • Prepare a 5 mg/mL solution of this compound in anhydrous DMF immediately before use.

  • Labeling Reaction:

    • Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.

    • Incubate the reaction at room temperature for 2 hours with shaking.

  • Purification:

    • Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Application in Signaling Pathway Analysis: EGFR Signaling

BP Fluor 594-conjugated antibodies are powerful tools for visualizing and analyzing cellular signaling pathways. A common application is in the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer.

Immunofluorescence microscopy using antibodies targeting total EGFR or its phosphorylated (activated) forms can reveal the receptor's localization and activation status upon ligand binding. A secondary antibody conjugated to BP Fluor 594 can then be used to visualize the primary antibody.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Dimerized & Activated) EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits PI3K PI3K pEGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Activation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Transcription Promotes Survival

Figure 3: Simplified overview of the EGFR signaling pathway, a common target for immunofluorescence studies.

References

BP Fluor 594 NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and common applications of BP Fluor 594 NHS ester. This bright, red-fluorescent dye is a valuable tool for labeling proteins, antibodies, and oligonucleotides for various research and diagnostic applications, including immunofluorescence, flow cytometry, and microscopy.

Core Chemical Properties

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amines on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides, to form stable amide bonds.[1][2] This labeling process is most efficient at a pH range of 7 to 9.[3]

The fluorophore itself is characterized by its brightness, high water solubility, and photostability.[1] A key advantage of BP Fluor 594 is its pH insensitivity across a broad range (pH 4-10), ensuring a stable fluorescent signal in diverse experimental conditions.[1] It can be effectively excited by the 561 nm and 594 nm laser lines commonly available on fluorescence instruments.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference
Excitation Maximum 590 nm
Emission Maximum 617 nm
Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹
Molecular Formula C₃₉H₃₇N₃O₁₃S₂
Molecular Weight 819.9 g/mol
Solubility Water, DMSO, DMF
Optimal Labeling pH 7.0 - 9.0[3]
Storage Condition -20°C

Experimental Protocols

Detailed methodologies for labeling antibodies and oligonucleotides with this compound are provided below. These protocols are generalized and may require optimization for specific applications.

Antibody Labeling Protocol

This protocol outlines the steps for conjugating this compound to an antibody.

  • Antibody Preparation:

    • Prepare the antibody solution in an amine-free buffer, such as phosphate-buffered saline (PBS). The presence of other primary amines (e.g., Tris buffer) will compete with the antibody for reaction with the NHS ester.

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer, like 1 M sodium bicarbonate.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction:

    • Add the dye stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as a desalting column.

    • Collect the fractions containing the fluorescently labeled antibody.

Oligonucleotide Labeling Protocol

This protocol details the procedure for labeling an amine-modified oligonucleotide.

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in an amine-free conjugation buffer, such as 0.1 M sodium bicarbonate (pH 8.5-9.0).

  • Dye Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dye stock solution to the oligonucleotide solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification:

    • Purify the labeled oligonucleotide from the excess dye using methods such as ethanol precipitation or high-performance liquid chromatography (HPLC).

Visualized Workflows

The following diagrams illustrate common experimental workflows involving this compound.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.0-8.5) Antibody->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at Room Temp (Dark) Mix->Incubate Conjugation Purify Size-Exclusion Chromatography Incubate->Purify Separation QC Characterize Conjugate (DOL, Functionality) Purify->QC Analysis

Caption: Antibody Labeling Workflow with this compound.

ImmunofluorescenceWorkflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb BP Fluor 594-conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Washing Steps SecondaryAb->Wash Mount Mounting Wash->Mount Microscopy Fluorescence Microscopy Mount->Microscopy

Caption: Indirect Immunofluorescence Staining Workflow.

References

BP Fluor 594 NHS ester excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the use of BP Fluor 594 N-hydroxysuccinimidyl (NHS) ester for fluorescent labeling. It covers the spectral properties, physicochemical characteristics, and detailed experimental protocols for conjugating this versatile red fluorescent dye to biomolecules.

Core Properties and Spectral Characteristics

BP Fluor 594 is a bright and highly water-soluble red fluorescent dye.[1][2] Its fluorescence is insensitive to pH in the range of 4 to 10, making it a robust choice for various biological applications.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group makes it an amine-reactive probe, ideal for covalently labeling primary amines (such as the side chain of lysine residues) on proteins, antibodies, and amine-modified oligonucleotides.[1][4][5] This reaction, which is most efficient at a pH between 7 and 9, forms a stable and covalent amide bond.[1][5][6] The resulting conjugates are often used to generate stable signals in applications like cellular imaging and flow cytometry.[1][3][4]

Quantitative Data Summary

The key spectral and physicochemical properties of BP Fluor 594 NHS Ester are summarized in the table below for easy reference.

ParameterValueReference
Excitation Maximum (λex) 590 nm[1][2][3]
Emission Maximum (λem) 617 nm[1][2][3]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[1][3][7]
Molecular Weight (MW) 819.9 g/mol [1][2]
Molecular Formula C₃₉H₃₇N₃O₁₃S₂[1][4]
Recommended Laser Lines 561 nm, 594 nm[1][2][3]
Solubility Water, DMSO, DMF[1][3]
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[1][8]
Target Moiety Primary Amines (-NH₂)[8][9][10]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins with this compound and for determining the degree of labeling of the resulting conjugate.

Protocol 1: Protein and Antibody Labeling

This protocol is a general procedure for labeling proteins, such as IgG antibodies, with this compound. Optimization may be required for specific proteins.

1. Preparation of Protein Solution:

  • Dissolve the protein (e.g., antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, to a concentration of 2.5 - 10 mg/mL.[8][9]

  • Adjust the pH of the solution to 8.0 - 8.5 using 1 M sodium bicarbonate to ensure the primary amines are deprotonated and reactive.[8][10]

  • Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[10]

2. Preparation of Dye Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening.[9]

  • Prepare a 10 mM stock solution of the dye by dissolving it in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][9][10]

  • This dye stock solution should be prepared fresh for each labeling reaction, as the NHS ester group is susceptible to hydrolysis and loses reactivity in solution.[11][12][13]

3. Labeling Reaction:

  • While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.[9][10] A typical starting point is a 9:1 to 15:1 molar ratio of dye to protein.[9][10] This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8][9][10]

4. Purification of the Conjugate:

  • Separate the fluorescently labeled protein from the unreacted, free dye.

  • The most common method is gel filtration chromatography (e.g., using a Sephadex® G-25 column) equilibrated with an appropriate buffer like Phosphate-Buffered Saline (PBS).[9][13]

  • Collect the fractions containing the labeled protein, which will elute first.

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

1. Measure Absorbance:

  • Dilute a sample of the purified protein-dye conjugate in PBS.

  • Measure the absorbance at 280 nm (A₂₈₀), which corresponds to the protein, and at the absorbance maximum of the dye, ~590 nm (A₅₉₀).

2. Calculate the Degree of Labeling (DOL):

  • First, calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₉₀ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. This is typically provided by the manufacturer but is often around 0.5-0.6 for similar dyes.

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Next, calculate the concentration of the dye.

    • Dye Concentration (M) = A₅₉₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of BP Fluor 594 (92,000 M⁻¹cm⁻¹).

  • Finally, calculate the DOL.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

The following diagrams illustrate the key chemical reaction and the general experimental workflow described in this guide.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) mid Protein->mid NHS_Ester BP Fluor 594 NHS Ester NHS_Ester->mid Conjugate BP Fluor 594-Protein (Stable Amide Bond) Byproduct NHS Byproduct mid->Conjugate pH 7-9 mid->Byproduct

Caption: Covalent labeling reaction of this compound with a primary amine.

Labeling_Workflow start Start prep_protein Prepare Protein Solution (Amine-Free Buffer, pH 8.0-8.5) start->prep_protein react Combine & React (1 hr, Room Temp, Dark) prep_protein->react prep_dye Prepare Fresh Dye Stock (10 mM in Anhydrous DMSO) prep_dye->react purify Purify Conjugate (Gel Filtration Chromatography) react->purify characterize Characterize Product (Measure Absorbance, Calc. DOL) purify->characterize end End characterize->end

Caption: General experimental workflow for protein labeling with this compound.

References

BP Fluor 594 NHS Ester: A Technical Guide to Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of BP Fluor 594 NHS ester, a widely used red fluorescent dye. The document details its quantum yield and brightness, presents experimental protocols for their determination, and illustrates key workflows for its application in labeling biomolecules.

Core Photophysical Properties

This compound is a bright and photostable fluorescent dye commonly employed for labeling proteins, antibodies, and other amine-containing biomolecules.[1] Its key spectral characteristics make it a valuable tool for various applications in life sciences, including fluorescence microscopy, flow cytometry, and high-resolution imaging.[1][2][3]

The brightness of a fluorophore is a critical parameter for sensitive detection and is directly proportional to the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of this compound.

ParameterValueReference
Quantum Yield (Φ) 0.66[4][5]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[1][4][5]
Excitation Maximum (λex) 590 nm[1]
Emission Maximum (λem) 617 nm[1]
Recommended Laser Lines 561 nm, 594 nm[1]
pH Sensitivity Insensitive in the range of pH 4-10[1]

Note on Brightness: The high molar extinction coefficient and quantum yield of this compound contribute to its exceptional brightness, enabling the detection of low-abundance targets.[2][3]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using a comparative method, which involves referencing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 1.0)

  • Solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the quantum yield standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 590 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The relationship should be linear in the low absorbance range.

  • Quantum Yield Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

    Where:

    • Φstandard is the quantum yield of the standard.

    • msample and mstandard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηsample and ηstandard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing Workflows and Concepts

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative quantum yield determination protocol.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Calculation prep_sample Prepare this compound Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Quantum Yield Standard Dilutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G protein Protein with Primary Amine (-NH2) reaction_conditions pH 7-9 protein->reaction_conditions nhs_ester This compound nhs_ester->reaction_conditions labeled_protein Fluorescently Labeled Protein (Stable Amide Bond) reaction_conditions->labeled_protein byproduct NHS Byproduct reaction_conditions->byproduct

References

BP Fluor 594 NHS Ester: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental properties of fluorescent labeling reagents is paramount for successful conjugation and reproducible results. This in-depth technical guide provides a comprehensive overview of the solubility and stability of BP Fluor 594 NHS ester, a widely used red fluorescent dye for labeling primary amines.

This guide presents available data on the solubility of this compound and provides detailed experimental protocols for its determination. Furthermore, it delves into the stability of the N-hydroxysuccinimide (NHS) ester group, a critical factor for efficient bioconjugation, and offers a step-by-step methodology for its assessment.

Core Properties of BP Fluor 594

BP Fluor 594 is a bright, water-soluble, and pH-insensitive red fluorescent dye.[1][2] It exhibits absorption and emission maxima at approximately 590 nm and 617 nm, respectively, making it compatible with 561 nm and 594 nm laser lines.[1][2] The dye is known for its high fluorescence quantum yield and photostability. Its NHS ester derivative is a popular choice for labeling proteins, antibodies, amine-modified oligonucleotides, and other biomolecules containing primary amines.[1] The labeling reaction is most efficient at a pH range of 7-9, forming a stable, covalent amide bond.[1][3]

Solubility of this compound

Data Presentation: Solubility
SolventReported Solubility
WaterSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, DMSO, DMF)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Calibrated balance

  • Microcentrifuge tubes

Methodology:

  • Preparation of a Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

    • Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) at a controlled temperature to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Measure the absorbance of the dilutions at the maximum absorption wavelength of BP Fluor 594 (~590 nm) using a spectrophotometer.

    • Create a standard curve using known concentrations of this compound in the same solvent.

    • Determine the concentration of the undiluted supernatant by interpolating its absorbance value on the standard curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL using the determined concentration of the saturated solution.

Stability of this compound

The stability of the NHS ester group is crucial for efficient conjugation to primary amines. The primary competing reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive for labeling. The rate of hydrolysis is highly dependent on pH and temperature.

Factors Affecting Stability:
  • pH: The rate of hydrolysis of NHS esters increases significantly with increasing pH. While the aminolysis reaction is also favored at slightly alkaline pH (7-9), higher pH values will accelerate hydrolysis, reducing the yield of the desired conjugate.

  • Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is recommended to store the reagent at -20°C and perform conjugation reactions at room temperature or 4°C.[1]

  • Moisture: NHS esters are sensitive to moisture. It is essential to store the solid reagent in a desiccated environment and to use anhydrous solvents when preparing stock solutions.

Data Presentation: General NHS Ester Hydrolysis

While specific hydrolysis data for this compound is not available, the following table provides general information on the stability of NHS esters in aqueous solutions.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes

Note: This data is for general NHS esters and should be used as a guideline. The actual hydrolysis rate of this compound may vary.

Experimental Protocol: Assessment of NHS Ester Stability (Hydrolysis Rate) by Spectrophotometry

This protocol allows for the determination of the stability of this compound by monitoring the release of the N-hydroxysuccinimide (NHS) leaving group, which absorbs light at around 260 nm.

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., phosphate buffer)

  • 0.5-1.0 N NaOH

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare a solution of this compound in the amine-free buffer at a known concentration.

  • Measure the initial absorbance of the solution at 260 nm.

  • Incubate the solution at a controlled temperature.

  • At various time points, take an aliquot of the solution and measure its absorbance at 260 nm.

  • To determine the absorbance corresponding to 100% hydrolysis, add a small volume of 0.5-1.0 N NaOH to a separate aliquot of the initial solution to rapidly hydrolyze the NHS ester. Immediately measure the absorbance at 260 nm.

  • Calculate the percentage of hydrolysis at each time point by comparing the absorbance to the initial and fully hydrolyzed values.

  • Plot the percentage of unhydrolyzed NHS ester versus time to determine the half-life of the ester under the tested conditions.

Experimental Protocol: Assessment of NHS Ester Stability by HPLC

A more quantitative method to assess stability is through High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffer at the desired pH

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

Methodology:

  • Prepare a solution of this compound in the buffer of interest.

  • Inject an aliquot of the solution onto the HPLC system at time zero to obtain the initial chromatogram.

  • Incubate the solution at a controlled temperature.

  • At regular intervals, inject aliquots onto the HPLC system.

  • Monitor the chromatograms for the decrease in the peak area corresponding to the intact this compound and the increase in the peak area of the hydrolyzed product.

  • Calculate the percentage of intact ester at each time point by comparing the peak area to the initial peak area.

  • Plot the percentage of intact ester versus time to determine the hydrolysis rate and half-life.

Visualizing Key Processes

To further aid in the understanding of the principles discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

Signaling Pathways and Chemical Reactions

G cluster_reaction This compound Reactions NHS_Ester BP Fluor 594 NHS Ester Conjugate Stable Amide Bond (Labeled Protein) NHS_Ester->Conjugate Aminolysis (pH 7-9) Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate NHS_leaving_group NHS Water Water (H2O) Water->Hydrolyzed_Ester NHS_leaving_group2 NHS

Caption: Chemical reactions of this compound with a primary amine and water.

Experimental Workflows

G cluster_workflow Workflow for NHS Ester Stability Assessment (Spectrophotometry) start Start prep_solution Prepare this compound solution in amine-free buffer start->prep_solution measure_initial Measure initial absorbance at 260 nm (A_initial) prep_solution->measure_initial hydrolyze_fully Induce complete hydrolysis with NaOH prep_solution->hydrolyze_fully incubate Incubate solution at a controlled temperature measure_initial->incubate calculate Calculate % Hydrolysis: ((A_t - A_initial) / (A_final - A_initial)) * 100 measure_initial->calculate measure_timepoints Measure absorbance at 260 nm at various time points (A_t) incubate->measure_timepoints Time course measure_timepoints->calculate measure_final Measure final absorbance at 260 nm (A_final) hydrolyze_fully->measure_final measure_final->calculate plot Plot % Unhydrolyzed vs. Time calculate->plot determine_halflife Determine Half-life (t½) plot->determine_halflife end End determine_halflife->end

Caption: Experimental workflow for determining the stability of this compound.

By understanding the solubility and stability characteristics of this compound and employing the detailed protocols provided, researchers can optimize their bioconjugation strategies, leading to more reliable and reproducible experimental outcomes.

References

BP Fluor 594 NHS Ester: A Technical Guide to Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BP Fluor 594 NHS ester, a bright, water-soluble red fluorescent dye designed for the covalent labeling of primary amines. This document outlines the dye's properties, detailed experimental protocols for protein labeling, and its application in studying cellular signaling pathways.

Core Properties and Specifications

This compound is an amine-reactive fluorescent probe that forms a stable, covalent amide bond with primary amines, such as the lysine residues in proteins or amine-modified oligonucleotides.[1][2] The labeling reaction is most efficient at a pH range of 7-9.[1][2] This dye is characterized by its high brightness, photostability, and pH insensitivity between pH 4 and 10, making it a robust tool for various applications in fluorescence imaging and flow cytometry.[1][2]

Quantitative Data Summary

The key quantitative parameters of BP Fluor 594 and its derivatives are summarized in the table below for easy comparison.

ParameterValueSource
Excitation Maximum (λex) 590 nm[1][2]
Emission Maximum (λem) 617 nm[1][2]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.77 (for carboxylic acid derivative)[3]
Molecular Weight (MW) 819.9 g/mol [1][2]
Formula C₃₉H₃₇N₃O₁₃S₂[1][2]
Solubility Water, DMSO, DMF[1][2]
Optimal Labeling pH 7.0 - 9.0[1][2]

Experimental Protocols

The following section provides a detailed methodology for labeling proteins with this compound. This protocol is a general guideline and may require optimization for specific proteins or applications.

General Workflow for Protein Labeling

The process of labeling a protein with this compound involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Protein Solution C Initiate Labeling Reaction A->C B Prepare Dye Stock Solution B->C D Incubate C->D E Purify Labeled Protein D->E F Characterize Conjugate E->F

Caption: General workflow for protein labeling with this compound.

Detailed Protocol for IgG Antibody Labeling

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • 1 mg of IgG antibody

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification Column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Storage Buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Protein Preparation:

    • Dissolve 1 mg of the IgG antibody in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). The recommended protein concentration is between 2-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) and ammonium salts, as these will compete with the labeling reaction.[4] If necessary, perform a buffer exchange via dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[5]

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • For optimal labeling, a molar excess of the dye is required. A starting point for optimization is a 10:1 molar ratio of dye to protein.

    • While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification of the Labeled Protein:

    • To remove unreacted dye, purify the conjugate using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

    • The first colored fraction to elute from the column is the labeled protein.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 590 nm (for BP Fluor 594).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye) Where:

      • A_max is the absorbance at 590 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of BP Fluor 594 at 590 nm (92,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.50 for rhodamine-based dyes).

Applications in Signaling Pathways

BP Fluor 594-labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, antibodies conjugated with spectrally similar dyes like Alexa Fluor® 594 are used to detect and visualize key signaling proteins, such as the Stimulator of Interferon Genes (STING).

STING Signaling Pathway

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral or bacterial infection, and initiates a signaling cascade leading to the production of type I interferons. The visualization of STING protein translocation and activation can be achieved using fluorescently labeled antibodies.

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS STING STING (visualized with BP Fluor 594-Ab) cGAS->STING produces cGAMP to activate dsDNA Cytosolic dsDNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of

Caption: Simplified STING signaling pathway highlighting the role of BP Fluor 594-labeled antibodies.

In this pathway, the enzyme cGAMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA) and produces the second messenger cyclic GMP-AMP (cGAMP).[7] cGAMP then binds to and activates STING, which is predominantly located in the endoplasmic reticulum.[7] Activated STING translocates and recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, leading to an antiviral response. The use of BP Fluor 594-conjugated antibodies allows for the sensitive detection and localization of STING protein during these processes via immunofluorescence microscopy.[7]

References

An In-Depth Technical Guide to the Reactivity of BP Fluor 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core principles governing the reactivity of BP Fluor 594 N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction mechanism, influencing factors, and practical protocols for its effective use.

Core Principles of BP Fluor 594 NHS Ester Reactivity

This compound is an amine-reactive fluorescent probe designed to covalently attach the bright, photostable BP Fluor 594 dye to biomolecules. The reactivity is centered on the N-hydroxysuccinimide ester functional group.

Reaction Mechanism: The primary reaction involves the nucleophilic attack of a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, on the carbonyl carbon of the NHS ester. This results in the formation of a stable and covalent amide bond, with N-hydroxysuccinimide being released as a byproduct.[1][2][3][4] While the principal targets are primary amines, studies have shown that NHS esters can also exhibit reactivity with other nucleophilic amino acids, such as serines, threonines, and tyrosines, although to a lesser extent.[5]

Competing Reaction: Hydrolysis The main competing reaction is the hydrolysis of the NHS ester group in the aqueous environment of the labeling buffer.[6] This reaction, which yields the non-reactive BP Fluor 594 carboxylic acid, is highly dependent on pH and temperature. Efficient labeling requires conditions that favor the aminolysis (reaction with the amine) over hydrolysis.

Reaction_Mechanism cluster_main Aminolysis (Labeling) cluster_competing Hydrolysis (Competing Reaction) Protein_NH2 Biomolecule-NH₂ (e.g., Protein Lysine) Conjugate Stable Amide Bond (Biomolecule-NH-CO-BP Fluor 594) Protein_NH2->Conjugate Nucleophilic Attack BP_NHS BP Fluor 594-NHS Ester BP_NHS->Conjugate Hydrolyzed_Dye Inactive Dye (BP Fluor 594-COOH) BP_NHS->Hydrolyzed_Dye H2O H₂O (Water) H2O->Hydrolyzed_Dye Attacks Ester NHS_Leaving_Group NHS Leaving Group Conjugate->NHS_Leaving_Group releases

Caption: Reaction mechanism of this compound with a primary amine.

Physicochemical and Spectroscopic Properties

The performance of BP Fluor 594 as a fluorescent label is defined by its distinct properties. It is a bright and water-soluble dye whose fluorescence is notably stable across a wide pH range.[7][8]

PropertyValueReference
Molecular Formula C₃₉H₃₇N₃O₁₃S₂[7]
Molecular Weight 819.9 g/mol [7]
Excitation Maximum (λex) 590 nm[7]
Emission Maximum (λem) 617 nm[7]
Molar Extinction Coeff. 92,000 M⁻¹cm⁻¹[7]
Fluorescence Stability pH-insensitive from pH 4 to 10[7][8]
Solubility Water, DMSO, DMF[7]
Reactive Group N-hydroxysuccinimide (NHS) Ester
Target Functionality Primary Amines (-NH₂)[4][7]

Factors Influencing Reactivity and Labeling Efficiency

Optimizing the labeling reaction requires careful control of several key parameters to maximize the yield of the desired conjugate while minimizing side reactions.

  • pH: This is the most critical factor. The labeling efficiency is highest in the pH range of 7 to 9.[4][7][9] A pH of 8.3-8.5 is often considered optimal.[10][11] At lower pH values, the primary amines are protonated (-NH₃⁺) and are no longer effective nucleophiles, thus slowing or preventing the reaction.[11] Conversely, at pH values above 9.0, the rate of NHS ester hydrolysis increases significantly, reducing the amount of dye available to react with the biomolecule.[6][11]

  • Buffer Composition: The choice of buffer is crucial. Amine-free buffers must be used to prevent the buffer components from competing with the target biomolecule. Sodium bicarbonate (e.g., 0.1 M, pH 8.3) and phosphate buffers are highly recommended.[10][11] Buffers containing primary amines, such as Tris, should be avoided.[11]

  • Concentration: The concentrations of both the biomolecule and the dye affect labeling efficiency. Higher protein concentrations (e.g., > 2.5 mg/mL) generally lead to higher labeling efficiency.[10] Optimal biomolecule concentrations for labeling typically range from 1-10 mg/mL.[11]

  • Stoichiometry (Dye:Protein Ratio): The molar ratio of NHS ester to the biomolecule must be optimized to achieve the desired Degree of Labeling (DOL). A molar excess of the dye is typically used.[11] This ratio is empirical and may require titration in small-scale experiments to find the optimal balance between labeling efficiency and the risk of protein precipitation or functional impairment due to over-labeling.

  • Temperature and Time: Most labeling reactions are performed at room temperature for 1-4 hours.[1][12] Lower temperatures can be used to slow the rate of hydrolysis, particularly if longer reaction times are needed.

ParameterConditionRationaleReference
pH Optimal: 8.3 - 8.5 (Effective: 7.0 - 9.0)Balances amine reactivity (deprotonated) with NHS ester stability (minimizes hydrolysis).[7][10][11]
NHS Ester Stability Half-life at pH 7.0, 0°C: 4-5 hoursHydrolysis rate increases sharply with pH.[6]
Half-life at pH 8.6, 4°C: 10 minutesIllustrates the critical need to manage pH and time to avoid reagent loss.[6]
Buffer Type Sodium Bicarbonate, PhosphateInert and do not compete in the labeling reaction.[11]
Temperature Room TemperatureA convenient temperature that provides a sufficient reaction rate.[1][12]
Reaction Time 1 - 4 hoursSufficient time for the reaction to proceed to completion without excessive hydrolysis.[1][12]

Detailed Experimental Protocol for Protein Labeling

The following is a generalized protocol for labeling a protein, such as an antibody, with this compound. Optimization may be required for specific proteins.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization & Storage A Prepare Protein Solution (e.g., 2.5 mg/mL in 0.1M NaHCO₃, pH 8.3) Ensure buffer is amine-free. C Add Dye to Protein (Calculate required volume for desired molar excess) Vortex gently to mix. A->C B Prepare Dye Stock Solution (e.g., 10 mM in anhydrous DMSO) Prepare fresh before use. B->C D Incubate (1 hour at Room Temperature) Protect from light. C->D E Separate Conjugate from Free Dye (e.g., Gel Filtration Column, G-25) Elute with PBS buffer. D->E F Determine Degree of Labeling (DOL) (Measure Abs at 280 nm and 590 nm) E->F G Store Labeled Conjugate (4°C short-term, -20°C long-term) Add stabilizers if needed. F->G

Caption: Standard experimental workflow for protein labeling with this compound.

Methodology:

  • Prepare Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, to a final concentration of 1-10 mg/mL.[10][11] The pH should be adjusted to 8.3.

    • If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the labeling buffer via dialysis or buffer exchange column.

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in fresh, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically around 10 mM.[10] This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis, even in organic solvents if moisture is present.

  • Perform the Labeling Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing. The amount to add depends on the desired dye-to-protein molar ratio.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

  • Purify the Conjugate:

    • Following incubation, it is essential to separate the labeled protein from unreacted, free dye.

    • The most common method is gel filtration or size-exclusion chromatography (e.g., using a Sephadex G-25 column).[1][10] The column should be pre-equilibrated with a suitable storage buffer, such as PBS. The larger protein conjugate will elute first, followed by the smaller, free dye molecules.

  • Characterize the Conjugate (Optional but Recommended):

    • The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using a spectrophotometer.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~590 nm (for the BP Fluor 594 dye).

    • The DOL can be calculated using the Beer-Lambert law, accounting for the extinction coefficients of both the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified conjugate in a suitable buffer, often containing a stabilizing agent like BSA and a preservative like sodium azide (note: ensure these are added after labeling).

    • For short-term storage, 4°C is appropriate. For long-term storage, aliquot the conjugate to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

References

BP Fluor 594 NHS ester for novice users

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to BP Fluor 594 NHS Ester for Novice Users

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a bright, red-fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules. It is designed to equip novice users with the essential technical knowledge for successful conjugation and application in various research contexts.

Core Properties and Specifications

BP Fluor 594 is a water-soluble and pH-insensitive fluorescent dye, making it a versatile tool for biological imaging and flow cytometry.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules, forming a stable amide bond.[1][2]

The key quantitative specifications for BP Fluor 594 are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum 590 nm[1][2]
Emission Maximum 617 nm[1][2]
Extinction Coefficient 92,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield ~0.77*[1]
Molecular Weight 819.9 g/mol [1][2]
Solubility Water, DMSO, DMF[1][2]
Optimal pH for Labeling 7.0 - 9.0[1][4]

Note: The quantum yield is for the corresponding carboxylic acid derivative, which is expected to be very similar for the NHS ester.

Chemical Reaction: Amine Labeling

This compound reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable covalent amide bond. The NHS ester is an excellent leaving group, facilitating the nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_products Products BP_Fluor_594_NHS BP Fluor 594 NHS Ester Labeled_Biomolecule Labeled Biomolecule (Stable Amide Bond) BP_Fluor_594_NHS->Labeled_Biomolecule pH 8.3-8.5 NHS_byproduct N-hydroxysuccinimide (Byproduct) BP_Fluor_594_NHS->NHS_byproduct Biomolecule_Amine Biomolecule (e.g., Protein-NH₂) Biomolecule_Amine->Labeled_Biomolecule

Reaction of this compound with a primary amine.

Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling antibodies with this compound. The molar ratio of dye to antibody may need to be optimized for specific applications to achieve the desired degree of labeling (DOL).

Materials:

  • This compound

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.

    • If the antibody is in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution to adjust the pH.

  • Prepare the Dye Stock Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Perform the Labeling Reaction:

    • While gently vortexing the antibody solution, add the calculated amount of the dye stock solution dropwise. A common starting point is a 10-fold molar excess of the dye.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the Labeled Antibody:

    • Prepare a gel filtration column equilibrated with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, slower-moving colored band is the unconjugated dye.

  • Determine the Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the purified labeled antibody at 280 nm and 590 nm.

    • The degree of labeling can be calculated using the following formula: DOL = (A₅₉₀ × ε_protein) / ((A₂₈₀ - (A₅₉₀ × CF₂₈₀)) × ε_dye) Where:

      • A₅₉₀ is the absorbance at 590 nm.

      • A₂₈₀ is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at 590 nm (92,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.4 for similar dyes).

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

Application: Immunofluorescence Staining Workflow

A primary application for fluorescently labeled antibodies is in immunofluorescence (IF) staining of cells and tissues. This allows for the visualization and localization of specific target proteins within a sample.

G Sample_Prep Sample Preparation (Cell/Tissue Fixation & Permeabilization) Blocking Blocking (Reduce Non-specific Binding) Sample_Prep->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Washing Steps Primary_Ab->Wash1 Secondary_Ab Labeled Secondary Antibody Incubation (BP Fluor 594 Conjugate) Wash1->Secondary_Ab Wash2 Washing Steps Secondary_Ab->Wash2 Mounting Mounting and Coverslipping Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

Methodological & Application

Application Notes and Protocols: BP Fluor 594 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a multitude of life science applications, including flow cytometry, immunofluorescence microscopy, and western blotting. The covalent attachment of a fluorophore to an antibody allows for the specific detection and visualization of target antigens. N-hydroxysuccinimidyl (NHS) esters are one of the most common and effective reactive groups for labeling antibodies.[][2][3] They react with primary amines, such as the side chain of lysine residues, on the antibody to form a stable amide bond.[2][4]

This document provides a detailed protocol for the conjugation of BP Fluor 594 NHS ester to antibodies. BP Fluor 594 is a bright, water-soluble, and pH-insensitive red fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively, making it a suitable equivalent to Alexa Fluor 594.[5] Adherence to this protocol will enable researchers to generate high-quality fluorescently labeled antibodies for their specific research needs.

Signaling Pathway and Experimental Workflow

The fundamental principle of this protocol is the chemical reaction between the NHS ester of the BP Fluor 594 dye and the primary amines on the antibody. This results in the formation of a stable covalent bond, permanently attaching the fluorescent dye to the antibody. The entire experimental process, from antibody preparation to the final labeled product, is outlined in the workflow diagram below.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Dye) antibody_prep->conjugation dye_prep This compound Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Remove Free Dye) conjugation->purification 1 hour incubation dol_calc Degree of Labeling (DOL) Calculation purification->dol_calc storage Storage of Labeled Antibody dol_calc->storage

Caption: Workflow for this compound antibody labeling.

Quantitative Data Summary

Successful antibody labeling requires careful control of several quantitative parameters. The table below summarizes the key quantitative data for the this compound antibody labeling protocol.

ParameterRecommended ValueNotes
Antibody Concentration 2.5 mg/mL[4]A minimum of 2.0 mg/mL is recommended for optimal labeling.[6]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][4][6]The pH is critical for the reaction between the NHS ester and primary amines.
Dye Stock Solution 10 mM in anhydrous DMSO[][4]Prepare fresh before each use.
Molar Excess of Dye 15-25 µL of 10 mM dye stock per 1 mL of antibody solution[4]This corresponds to a molar excess of approximately 8:1 to 15:1 (dye:antibody) for an IgG. The optimal ratio may need to be determined empirically for different antibodies.
Incubation Time 1 hour[2][4]Longer incubation times may not necessarily increase the degree of labeling and could potentially damage the antibody.
Incubation Temperature Room Temperature[2][4]
Purification Method Gel Filtration (e.g., Sephadex G-25) or Dialysis[4][7]To remove unconjugated free dye.
Optimal Degree of Labeling (DOL) 2-6 moles of dye per mole of antibody[8]A DOL in this range generally provides a good balance between signal intensity and antibody functionality.[9]

Experimental Protocols

Materials
  • Antibody to be labeled (free of amine-containing stabilizers like Tris or glycine)[4]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO₃)

  • 1x Phosphate Buffered Saline (PBS)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer. If the antibody is in a buffer containing Tris, glycine, or other primary amines, it must be exchanged into a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3. This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[4]

This compound Preparation
  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, for 1 µmol of dye, add 100 µL of DMSO.[4]

  • Mix: Vortex the vial briefly to ensure the dye is fully dissolved.

Conjugation Reaction
  • Dye Addition: While gently stirring the antibody solution, add the calculated volume of the 10 mM this compound stock solution. For every 1 mL of antibody solution, add 15-25 µL of the dye stock.[4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][4]

Purification of the Labeled Antibody
  • Column Equilibration: If using a gel filtration column, equilibrate it with 1x PBS.

  • Separation: Apply the reaction mixture to the top of the equilibrated column and allow it to enter the column bed.

  • Elution: Elute the labeled antibody with 1x PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the unconjugated free dye.[8]

  • Collection: Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[4][10]

  • Absorbance Measurement: Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀) using a spectrophotometer. Dilute the sample with PBS if the absorbance is too high for an accurate reading.

  • Calculation: Use the following formulas to calculate the DOL:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ x Correction Factor)] / Molar Extinction Coefficient of Antibody

      • The molar extinction coefficient of a typical IgG is ~203,000 M⁻¹cm⁻¹.[8]

      • The correction factor for BP Fluor 594 (similar to Alexa Fluor 594) at 280 nm is approximately 0.56.[8]

    • DOL = (A₅₉₀ x Dilution Factor) / (Molar Extinction Coefficient of Dye x Protein Concentration)

      • The molar extinction coefficient of BP Fluor 594 (similar to Alexa Fluor 594) at 590 nm is approximately 73,000 M⁻¹cm⁻¹.[8]

Storage of Labeled Antibody

For long-term storage, it is recommended to add a protein stabilizer such as bovine serum albumin (BSA) to a final concentration of 5-10 mg/mL and a bacteriostatic agent like sodium azide to a final concentration of 0.01-0.03%.[4] Store the labeled antibody at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.[4] Under these conditions, the antibody conjugate should be stable for a year or more.[4]

References

Application Notes and Protocols: Protein Conjugation with BP Fluor 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 NHS Ester is a bright, water-soluble, and pH-insensitive red-fluorescent dye designed for the covalent labeling of proteins and other biomolecules.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[3][4] This process, known as bioconjugation, is a cornerstone technique for producing fluorescently labeled proteins for various applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1][5] These application notes provide detailed protocols and guidelines for the successful conjugation of this compound to proteins.

Product Information and Specifications

BP Fluor 594 is a red-fluorescent dye with spectral properties that make it compatible with common excitation sources like the 561 nm and 594 nm laser lines.[1] The dye is characterized by its high brightness and photostability, and it can be used for protein labeling at high molar ratios without significant self-quenching.[1][6]

PropertyValueReference
Chemical NameThis compound[1]
Molecular Weight819.85 g/mol [1][5]
Excitation Maximum (λex)590 nm[1][7]
Emission Maximum (λem)617 nm[1][7]
Molar Extinction Coefficient92,000 M⁻¹cm⁻¹[1][7]
Recommended pH for Labeling7.0 - 9.0[1][6]
SolubilityWater, DMSO, DMF[1][7]
Storage Conditions-20°C, protected from light[1][8]

Reaction Mechanism

The conjugation of this compound to a protein is a nucleophilic acyl substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-BP Fluor 594 (Stable Amide Bond) Protein->Conjugate + Dye BP Fluor 594-NHS Ester Dye->Conjugate Byproduct N-hydroxysuccinimide (NHS) Dye->Byproduct

Figure 1. Reaction of this compound with a primary amine on a protein.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to an IgG antibody as a model protein. The protocol may require optimization for other proteins depending on their size, isoelectric point, and number of available primary amines.[8]

Materials and Reagents
  • This compound

  • Protein (e.g., IgG antibody) to be labeled (must be free of amine-containing stabilizers like Tris or BSA)[9]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4]

  • Labeling Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[4][9]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25)[8]

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reaction tubes

  • Shaker or rocker

Experimental Workflow

G A 1. Prepare Protein Solution (e.g., 2.5 mg/mL in Labeling Buffer) C 3. Labeling Reaction (Add dye to protein, incubate 1 hr at RT) A->C B 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) B->C D 4. Purify Conjugate (Gel filtration chromatography) C->D E 5. Characterize Conjugate (Measure absorbance, calculate DOL) D->E F 6. Store Conjugate (-20°C or -80°C, protected from light) E->F

Figure 2. Workflow for protein conjugation with this compound.

Step-by-Step Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 2-3 mg/mL.[9]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before starting the conjugation.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL[8] or 10 mM.

    • Vortex briefly to ensure the dye is fully dissolved. Note that NHS esters are moisture-sensitive, so exposure to air should be minimized.

  • Perform the Labeling Reaction:

    • The optimal molar ratio of dye to protein for labeling needs to be determined empirically. A starting point for antibodies is a 10-15 fold molar excess of dye.

    • While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purify the Conjugate:

    • Prepare a gel filtration column according to the manufacturer's instructions, equilibrating it with PBS.[8]

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the purified protein-dye conjugate.[8]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀) using a spectrophotometer.

  • Calculate Protein Concentration:

    • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For many red fluorescent dyes, this is approximately 0.1 to 0.3. The exact CF for BP Fluor 594 should be obtained from the manufacturer's datasheet if available. For this example, we will use an estimated CF.

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₉₀ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₉₀ / (ε_dye × path length)

      • ε_dye for BP Fluor 594 is 92,000 M⁻¹cm⁻¹.

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to protein precipitation or quenching of the fluorescence signal.[10]

Application Example: Immunofluorescence

Fluorescently labeled antibodies are widely used as detection reagents in immunofluorescence microscopy to visualize the localization of specific proteins within cells or tissues.

G A 1. Cell/Tissue Preparation (Fixation and Permeabilization) B 2. Primary Antibody Incubation (Binds to target antigen) A->B C 3. Secondary Antibody Incubation (BP Fluor 594-labeled antibody binds to primary antibody) B->C D 4. Washing Steps (Remove unbound antibodies) C->D E 5. Imaging (Fluorescence Microscopy) D->E

Figure 3. Simplified workflow for indirect immunofluorescence using a labeled secondary antibody.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low or No Fluorescence Inefficient labeling reaction.Ensure the pH of the labeling buffer is between 8.0 and 9.0. Use fresh, anhydrous DMSO/DMF for the dye stock. Increase the molar ratio of dye to protein.[4]
Over-labeling causing dye-dye quenching.Decrease the molar ratio of dye to protein in the reaction.[10]
Protein Precipitation Over-labeling has increased the hydrophobicity of the protein.Reduce the molar ratio of dye to protein. Perform the reaction at a lower protein concentration.[10][11]
The organic solvent from the dye stock is denaturing the protein.Add the dye stock solution slowly and dropwise to the protein solution while stirring.[11]
High Background Signal Incomplete removal of free, unconjugated dye.Ensure thorough purification of the conjugate using gel filtration or extensive dialysis.[12]
Loss of Protein Activity Labeling of primary amines in or near the active site or antigen-binding site.Reduce the degree of labeling. Consider alternative labeling chemistries that target other functional groups (e.g., thiols).[10][13]

References

BP Fluor 594 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BP Fluor 594 NHS Ester in immunofluorescence microscopy. BP Fluor 594 is a bright and photostable red fluorescent dye that provides a strong signal for the detection of low-abundance targets. Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on antibodies and other proteins.

Properties of BP Fluor 594

BP Fluor 594 is a water-soluble and pH-insensitive dye, making it a robust choice for a variety of immunofluorescence applications.[1][2] Its key spectral and physical properties are summarized in the table below, alongside those of a comparable fluorophore for easy reference.

PropertyBP Fluor 594Alexa Fluor 594 (for comparison)
Excitation Maximum (nm) 590[1]~590
Emission Maximum (nm) 617[1]~617
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1][2]~90,000
Fluorescence Quantum Yield 0.77~0.66
Solubility Water, DMSO, DMF[1]Water, DMSO, DMF
Reactive Group N-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Reactivity Primary aminesPrimary amines

Antibody Labeling with this compound

The following protocol provides a detailed methodology for the covalent labeling of antibodies with this compound. The optimal degree of labeling (DOL), which is the average number of dye molecules per antibody, typically falls between 2 and 10.[3][4] It is recommended to perform small-scale test reactions to determine the optimal dye-to-antibody molar ratio for your specific antibody and application.[5]

Reagents and Materials
  • This compound

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography resin)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Antibody Labeling Protocol
  • Prepare the Antibody:

    • Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[6] Buffers containing Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.3-8.5 for optimal reaction efficiency.[1][7]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to antibody. A starting point of a 10:1 to 15:1 molar ratio is recommended.[5]

    • Slowly add the dissolved this compound to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.[5]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

    • Elute the column with PBS or another suitable buffer. The first colored band to elute will be the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and 590 nm (for BP Fluor 594).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max is the absorbance at 590 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[3]

      • ε_dye is the molar extinction coefficient of BP Fluor 594 at 590 nm (92,000 M⁻¹cm⁻¹).[1][2]

      • CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).

Diagram of the Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix and Incubate (1 hr, RT, dark) Antibody->Mix Bicarbonate 1M Sodium Bicarbonate (pH 8.3) Bicarbonate->Mix Dye This compound DMSO Anhydrous DMSO/DMF Dye->DMSO DMSO->Mix Purify Size-Exclusion Chromatography Mix->Purify DOL Calculate Degree of Labeling (DOL) Purify->DOL Immunofluorescence Fixation Fixation (e.g., 4% PFA) Wash1 Wash Fixation->Wash1 Permeabilization Permeabilization (e.g., Triton X-100) Wash2 Wash Permeabilization->Wash2 Blocking Blocking (e.g., BSA/Serum) PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash3 Wash PrimaryAb->Wash3 SecondaryAb BP Fluor 594 Secondary Antibody Incubation Wash4 Wash SecondaryAb->Wash4 Wash1->Permeabilization Wash2->Blocking Wash3->SecondaryAb Mount Mount & Image Wash4->Mount

References

Application Notes and Protocols for BP Fluor 594 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of BP Fluor 594 NHS ester in flow cytometry. BP Fluor 594 is a bright and photostable red fluorescent dye, making it an excellent choice for labeling antibodies and other proteins for subsequent analysis of cell populations by flow cytometry.[1][2]

Introduction to this compound

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amines (e.g., the side chains of lysine residues) on proteins and other biomolecules to form stable covalent amide bonds.[1][2][3] This labeling process is most efficient at a pH between 7 and 9.[1][3][4] The resulting BP Fluor 594-conjugated molecules are well-suited for various fluorescence-based applications, including flow cytometry.

Key Features of BP Fluor 594:

  • Bright Red Fluorescence: Provides a strong signal for sensitive detection.[1][2]

  • High Water Solubility: Minimizes aggregation of labeled proteins.[1][2]

  • pH Insensitivity: Maintains consistent fluorescence in a pH range of 4 to 10.[1][2]

  • Minimal Self-Quenching: Allows for high degrees of labeling without significant signal loss.[1]

  • Compatibility: Can be excited by the 561 nm or 594 nm laser lines commonly found on flow cytometers.[1][2]

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound
PropertyValueReference
Excitation Maximum (Ex)590 nm[1]
Emission Maximum (Em)617 nm[1]
Molar Extinction Coefficient92,000 cm⁻¹M⁻¹[1]
Molecular Weight~819.9 g/mol [1][4]
Recommended Reaction pH7.0 - 9.0[1][3]
SolubilityWater, DMSO, DMF[1]
Storage Conditions-20°C, protect from light[1][3]
Table 2: Recommended Starting Conditions for Antibody Labeling
ParameterRecommended ValueNotes
Antibody Concentration1-2 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio of Dye:Antibody8:1 to 12:1This should be optimized for each antibody.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Amine-free buffer is crucial.
Incubation Time1-2 hoursAt room temperature.
Quenching Reagent1 M Tris-HCl, pH 8.0To stop the labeling reaction.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol outlines the procedure for labeling an antibody with this compound.

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL. If the antibody is already in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled antibody.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and 590 nm (for BP Fluor 594).

    • Calculate the DOL using the following formula:

      • DOL = (A₅₉₀ × ε_protein) / (A₂₈₀ - (A₅₉₀ × CF₂₈₀)) × ε_dye

      • Where:

        • A₅₉₀ and A₂₈₀ are the absorbances at 590 nm and 280 nm.

        • ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of BP Fluor 594 (92,000 M⁻¹cm⁻¹).

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.28).

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface antigens using a BP Fluor 594-conjugated antibody.

Materials:

  • Single-cell suspension (1 x 10⁶ cells per sample)

  • BP Fluor 594-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, but recommended for cells expressing Fc receptors)[5]

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in the staining buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional):

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

    • Add Fc block according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.[5]

  • Staining:

    • Add the predetermined optimal concentration of the BP Fluor 594-conjugated antibody to the cells.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[6]

  • Washing:

    • Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step twice.[6]

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser, collecting the emission signal in the appropriate channel for BP Fluor 594 (e.g., ~610/20 nm bandpass filter).

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for staining intracellular antigens after cell fixation and permeabilization.

Materials:

  • All materials from the cell surface staining protocol

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin or Triton X-100)

Procedure:

  • Cell Surface Staining (Optional):

    • If also staining for surface markers, perform the cell surface staining protocol first.

  • Fixation:

    • After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.[7][8]

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

  • Intracellular Staining:

    • Add the BP Fluor 594-conjugated antibody to the permeabilized cells.

    • Incubate for 30-45 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the cells in Flow Cytometry Staining Buffer and analyze as described in the cell surface staining protocol.

Mandatory Visualization

Antibody_Conjugation_Workflow A Prepare Antibody (1-2 mg/mL in pH 8.3 buffer) C Labeling Reaction (1-2h at RT, in dark) A->C B Prepare BP Fluor 594 NHS (10 mg/mL in DMSO) B->C D Quench Reaction (30 min with Tris) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize & Store (DOL, 4°C or -20°C) E->F

Caption: Workflow for conjugating antibodies with this compound.

Flow_Cytometry_Staining_Workflow cluster_surface Cell Surface Staining cluster_intracellular Intracellular Staining A Prepare Cells (1x10^6 cells/tube) B Fc Block (Optional) (10-15 min at 4°C) A->B C Add BP Fluor 594 Ab (20-30 min at 4°C, dark) B->C D Wash Cells (2x) (Staining Buffer) C->D E Fix Cells (e.g., 4% PFA, 15-20 min) D->E Proceed to Intracellular I Acquire Data (Flow Cytometer) D->I Analyze Surface Only F Permeabilize Cells (e.g., Saponin) E->F G Add BP Fluor 594 Ab (30-45 min at RT, dark) F->G H Wash Cells (2x) (Permeabilization Buffer) G->H H->I

Caption: Experimental workflow for cell surface and intracellular flow cytometry staining.

Signaling_Pathway_Example Ligand Ligand Receptor Surface Receptor (e.g., CD Marker) Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation SurfaceTarget BP Fluor 594-anti-Receptor Ab (Surface Staining) Receptor->SurfaceTarget Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (Intracellular) Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus IntraTarget BP Fluor 594-anti-TF Ab (Intracellular Staining) TranscriptionFactor->IntraTarget Gene Gene Expression Nucleus->Gene

Caption: Example of targeting surface and intracellular proteins in a signaling pathway.

References

BP Fluor 594 NHS Ester: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 NHS ester is a bright, water-soluble, and pH-insensitive red fluorescent dye designed for the covalent labeling of primary amines on biomolecules. Its N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines (e.g., the side chains of lysine residues and the N-termini of proteins) under mild conditions to form stable amide bonds. With an excitation maximum at approximately 590 nm and an emission maximum around 617 nm, BP Fluor 594 is well-suited for use with common laser lines (561 nm and 594 nm) and filter sets for red fluorescence. These properties, combined with its high quantum yield and photostability, make it an excellent choice for a variety of fluorescence imaging applications, including live cell imaging, flow cytometry, and super-resolution microscopy. This document provides detailed application notes and protocols for the use of this compound in live cell imaging.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound and its spectrally similar analog, Alexa Fluor™ 594 NHS Ester, are summarized below for easy comparison. Researchers should note that while spectral properties are nearly identical, slight variations in experimental results may occur due to differences in the dye's linker and purity.

PropertyThis compoundAlexa Fluor™ 594 NHS Ester (for comparison)
Excitation Maximum (λex) ~590 nm~590 nm
Emission Maximum (λem) ~617 nm~617 nm
Molar Extinction Coeff. ~92,000 cm⁻¹M⁻¹~90,000 cm⁻¹M⁻¹
Reactive Group N-hydroxysuccinimideN-hydroxysuccinimide
Reacts With Primary amines (-NH₂)Primary amines (-NH₂)
Solubility Water, DMSO, DMFWater, DMSO, DMF
Optimal pH for Labeling 7.2 - 9.07.2 - 8.5

Key Applications in Live Cell Imaging

  • Cell Surface Protein Labeling: Covalently label cell surface proteins to visualize cell morphology, track cell movement, and study membrane dynamics.

  • Receptor Trafficking: Monitor the internalization and recycling of cell surface receptors upon ligand binding.

  • Cell-Cell Interactions: Visualize and quantify interactions between different cell populations.

  • Flow Cytometry: Stain cell surface markers for immunophenotyping and cell sorting.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: NHS esters are moisture-sensitive. Always allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for reconstitution.

  • Warm the Vial: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening.

  • Reconstitution: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to create a stock solution of 1-10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW ~820 g/mol ), add approximately 122 µL of anhydrous DMSO.

  • Mixing: Vortex the vial briefly to ensure the dye is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for Live Cell Surface Labeling

This protocol provides a general guideline for labeling the surface proteins of live adherent or suspension cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental setup to achieve optimal labeling with minimal cytotoxicity.

Materials:

  • Live cells (adherent or in suspension)

  • This compound stock solution (1-10 mM in anhydrous DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.2-8.5)

  • Cell culture medium

  • Quenching solution (e.g., 100 mM glycine or 1 M Tris-HCl, pH 8.0 in PBS)

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed, amine-free buffer (e.g., PBS, pH 7.4).

  • Staining Solution Preparation: Prepare the staining solution by diluting the this compound stock solution in the amine-free buffer to the desired final concentration. A starting concentration of 1-10 µg/mL (approximately 1.2-12 µM) is recommended for initial optimization.

  • Staining: Remove the wash buffer and add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. Shorter incubation times (5-15 minutes) are often sufficient and can help minimize dye internalization and cytotoxicity.[1]

  • Quenching (Optional but Recommended): To stop the labeling reaction, remove the staining solution and add the quenching solution. Incubate for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with pre-warmed cell culture medium or an appropriate imaging buffer.

  • Imaging: The cells are now ready for live cell imaging.

Procedure for Suspension Cells:

  • Cell Harvesting: Harvest the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Resuspend the cell pellet in pre-warmed, amine-free buffer (e.g., PBS, pH 7.4) and centrifuge again. Repeat this wash step.

  • Staining: Resuspend the cell pellet in the staining solution (prepared as described for adherent cells) at a density of approximately 1 x 10⁶ cells/mL.

  • Incubation: Incubate the cells for 5-30 minutes at room temperature or 37°C with gentle agitation, protected from light.

  • Quenching (Optional): Add an equal volume of quenching solution and incubate for 5-10 minutes.

  • Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in pre-warmed cell culture medium or imaging buffer. Repeat this wash step twice.

  • Imaging: The cells can now be transferred to an imaging dish for analysis.

Considerations for Live Cell Imaging

  • Cytotoxicity: High concentrations of NHS esters or prolonged incubation times can be cytotoxic. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions that provide sufficient signal with minimal impact on cell viability and function.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, during the labeling step as they will compete with the target proteins for reaction with the NHS ester.

  • pH: The labeling reaction is pH-dependent, with optimal reactivity occurring at a slightly basic pH of 7.2-8.5.

  • Temperature: Labeling can be performed at room temperature or 37°C. Lower temperatures may reduce the rate of dye internalization but may also decrease the labeling efficiency.

  • Phototoxicity: As with all fluorescence imaging, minimize the exposure of labeled cells to excitation light to reduce phototoxicity and photobleaching.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_dye Prepare Dye Stock Solution stain Incubate with this compound prep_dye->stain prep_cells Prepare Live Cells wash1 Wash Cells (Amine-free Buffer) prep_cells->wash1 wash1->stain quench Quench Reaction (Optional) stain->quench wash2 Wash Cells (Culture Medium) quench->wash2 image Live Cell Imaging wash2->image

Caption: Experimental workflow for live cell surface labeling.

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products bp_fluor BP Fluor 594 NHS Ester reaction pH 7.2 - 8.5 bp_fluor->reaction protein Cell Surface Protein (with Primary Amine) protein->reaction labeled_protein Fluorescently Labeled Protein (Stable Amide Bond) reaction->labeled_protein nhs NHS byproduct reaction->nhs

Caption: Reaction of this compound with a primary amine.

References

Application Note: BP Fluor 594 NHS Ester for High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BP Fluor 594 is a bright, water-soluble, and photostable red fluorescent dye highly suitable for advanced imaging applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular and effective tool for covalently labeling primary amines on proteins, antibodies, and other biomolecules.[1][3] The resulting conjugates exhibit strong fluorescence and high photostability, making them ideal for high-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).[2][4] BP Fluor 594 is spectrally similar to dyes like Alexa Fluor™ 594 and Texas Red, with an excitation maximum around 590 nm and an emission maximum around 617 nm.[1][2] It is compatible with common laser lines, including 561 nm and 594 nm, and maintains its fluorescence in a wide pH range (pH 4-10).[1] These properties make BP Fluor 594 NHS Ester an excellent choice for achieving nanoscale resolution in complex biological samples.

Chemical Conjugation Workflow

The fundamental mechanism of labeling with this compound involves the reaction of the succinimidyl ester with a primary amine on the target biomolecule, such as the side chain of a lysine residue. This reaction, typically conducted at a pH between 7 and 9, results in the formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide.[1][4]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) BP594 BP Fluor 594-NHS Ester Conjugate Protein-NH-CO-BP Fluor 594 (Stable Amide Bond) Protein->Conjugate + BP594->Conjugate NHS NHS (Byproduct) BP594->NHS releases

Caption: Covalent labeling via NHS ester chemistry.

Data Presentation: Photophysical and Chemical Properties

The quantitative properties of this compound are summarized below, providing key data for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex)~590 nm[1]
Emission Maximum (λem)~617 nm[1]
Molar Extinction Coeff.92,000 cm⁻¹M⁻¹[1]
Recommended Laser Lines561 nm, 594 nm[1]
Molecular Weight~819.9 g/mol [1]
Reactive GroupN-hydroxysuccinimidyl (NHS) Ester[1]
Reactivity TargetPrimary amines (-NH₂)[1][4]
Optimal Reaction pH7.0 - 9.0[1]
SolubilityWater, DMSO, DMF[1]
Storage Conditions-20°C, protect from light[1][4]
Key FeaturesBright, water-soluble, highly photostable, pH insensitive (4-10)[1][2]

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound

This protocol provides a general method for conjugating this compound to antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification Column (e.g., gel filtration, spin desalting column)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS).[5] If buffers like Tris or glycine are present, dialyze the antibody against PBS.

    • Adjust the antibody concentration to at least 1 mg/mL.[6]

    • Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to ~8.3.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the volume of dye solution needed for the desired molar excess (a starting point of 10-20 fold molar excess of dye to antibody is common for IgG).

    • Add the calculated volume of dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification of the Conjugate:

    • Remove unreacted, hydrolyzed dye by passing the reaction mixture over a gel filtration or spin desalting column equilibrated with PBS.[8]

    • Collect the colored fractions corresponding to the labeled antibody. The conjugate is now ready for use.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to 50% (v/v) and store in single-use aliquots at -20°C.[5]

Immunofluorescence Workflow for Super-Resolution

A successful super-resolution experiment relies on a meticulous sample preparation workflow to ensure specific labeling, high signal-to-noise, and preservation of ultrastructure.

A 1. Cell Seeding & Culture (on high-precision coverslips) B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., BSA or serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation (labeled with BP Fluor 594) E->F G 7. Washing Steps (e.g., PBS) F->G H 8. Mounting (in specialized imaging medium) G->H I 9. High-Resolution Imaging (STED / STORM) H->I

Caption: General workflow for immunofluorescence.

Protocol 2: Immunofluorescence for High-Resolution Microscopy (STED/STORM)

This protocol outlines the key steps for staining fixed cells for subsequent imaging with STED or STORM microscopy.

Materials:

  • Cells cultured on high-precision coverslips (#1.5H)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target of interest)

  • BP Fluor 594-conjugated Secondary Antibody

  • Mounting Medium (STED: e.g., Mowiol with low refractive index mismatch; STORM: e.g., imaging buffer with GLOX and a reducing agent).[7][9]

Procedure:

  • Fixation:

    • Wash cells gently 3 times with PBS.

    • Fix with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash 3 times with PBS for 5 minutes each to remove residual fixative.[9]

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes. This step is crucial for intracellular targets.[9]

    • Wash 3 times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[10]

  • Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash 3 times with PBS for 5 minutes each.

    • Dilute the BP Fluor 594-conjugated secondary antibody in Blocking Buffer. Use highly cross-adsorbed antibodies to ensure specificity.[11]

    • Incubate for 1 hour at room temperature, protected from light.[10]

    • Wash 3 times with PBS for 5 minutes each, keeping the sample protected from light.

  • Mounting and Imaging:

    • For STED: Mount the coverslip on a slide using a STED-compatible mounting medium. The refractive index should match the immersion oil as closely as possible.[9]

    • For STORM: Mount in a freshly prepared STORM imaging buffer, which typically contains an oxygen-scavenging system (e.g., glucose oxidase and catalase - GLOX) and a reducing agent (e.g., 2-mercaptoethanol or MEA) to promote fluorophore photoswitching.[7]

    • Seal the coverslip and proceed with imaging.

Principle of STED Microscopy

STED microscopy achieves super-resolution by overcoming the diffraction limit of light. It uses two lasers: an excitation laser to excite fluorophores in a diffraction-limited spot, and a donut-shaped depletion (STED) laser that de-excites fluorophores at the periphery of the spot through stimulated emission. This process confines fluorescence emission to a nanoscale central region, which is then scanned across the sample to build a super-resolved image.[12][13]

cluster_STED STED Principle cluster_beams Laser Beams cluster_effective Resulting Emission Excitation Excitation Spot Depletion STED Donut Result Effective Spot (Super-Resolution) Excitation->Result + Depletion->Result Excitation_Beam Excitation Laser STED_Beam_Outer Effective_Spot Resolved Spot Excitation_Beam->Effective_Spot Combined Effect STED_Beam_Outer->Effective_Spot STED_Beam_Inner STED Donut

Caption: Principle of Stimulated Emission Depletion.

References

Application Notes and Protocols: BP Fluor 594 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 NHS ester is a bright, red-fluorescent dye designed for covalently labeling proteins and other biomolecules containing primary amines.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[2][3][4] This process, known as bioconjugation, is a cornerstone technique for producing fluorescently labeled probes used in a wide array of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This document provides a detailed, step-by-step guide for the successful conjugation of this compound to proteins.

Materials and Reagents

Material/ReagentSupplierComments
This compoundBroadPharm or similarStore at -20°C, protected from light and moisture.[5][6][7]
Protein of Interest (e.g., Antibody)VariesMust be in an amine-free buffer (e.g., PBS).[8][9]
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)VariesHigh-quality, amine-free grade is crucial.[4][10]
Reaction BufferVaries0.1 M Sodium Bicarbonate, pH 8.3-8.5 is recommended.[8][10][11]
Purification Column (e.g., Sephadex G-25)VariesFor removal of unconjugated dye.[5][7][12]
Quenching Reagent (optional)Varies1 M Tris-HCl or Glycine, pH 7.4.[13]

Experimental Protocols

Reagent Preparation

a. Protein Solution:

  • Prepare the protein of interest in an amine-free buffer, such as phosphate-buffered saline (PBS).[8] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[9]

  • The recommended protein concentration is 2-10 mg/mL for optimal labeling.[9] If the protein solution contains preservatives like sodium azide, it generally does not need to be removed before labeling.[2]

b. This compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][14]

  • Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[9] This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[12][14]

Conjugation Reaction

The following diagram illustrates the chemical reaction between this compound and a primary amine on the target protein.

G cluster_reactants Reactants cluster_products Products BP_Fluor_594_NHS BP Fluor 594-NHS Ester Conjugate BP Fluor 594-Protein (Stable Amide Bond) BP_Fluor_594_NHS->Conjugate Nucleophilic Attack Protein_Amine Protein-NH₂ Protein_Amine->Conjugate NHS N-Hydroxysuccinimide Conjugate->NHS Leaving Group

Caption: Reaction of this compound with a primary amine.

Procedure:

  • Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[5][10] This slightly alkaline pH is optimal for the reaction.[3][15]

  • Calculate the required volume of the this compound stock solution. A molar excess of the dye is typically used. The optimal dye-to-protein molar ratio should be determined empirically for each protein, but a starting point of 9:1 to 15:1 is common for antibodies.[2]

  • While gently stirring or vortexing, add the dye stock solution dropwise to the protein solution.[2]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][5]

  • (Optional) To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM and incubated for 10-15 minutes.[13]

Purification of the Conjugate

It is crucial to remove the unreacted dye from the labeled protein.[16] Gel filtration chromatography is a common and effective method.[5][11]

The general workflow for the conjugation and purification process is outlined below.

G Prep_Reagents Prepare Protein and Dye Solutions Conjugation Conjugation Reaction (1 hr, RT, dark) Prep_Reagents->Conjugation Purification Purify Conjugate (e.g., Gel Filtration) Conjugation->Purification Characterization Characterize Conjugate (DOL) Purification->Characterization

Caption: Experimental workflow for protein conjugation.

Procedure:

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[12]

  • Apply the reaction mixture to the top of the column.

  • Elute the column with PBS. The first colored band to elute is the fluorescently labeled protein conjugate.[12] A second, slower-moving band corresponds to the free, unreacted dye.[12]

  • Collect the fractions containing the purified conjugate.

  • The purified conjugate can be stored at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[5] Adding a cryoprotectant like glycerol and storing in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[5]

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is an important parameter to determine the efficiency of the conjugation reaction.[17][18]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of BP Fluor 594 (~590 nm, Amax).[17]

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

    • CF280: Correction factor for the dye's absorbance at 280 nm. This value is dye-specific.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M))

    • ε_dye: Molar extinction coefficient of BP Fluor 594 at its absorbance maximum.

An optimal DOL for antibodies is typically between 2 and 10.[18] A DOL that is too high can lead to fluorescence quenching and potential loss of protein activity, while a DOL that is too low will result in a weak signal.[16][17]

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Protein Concentration for Labeling2-10 mg/mL[9]
Reaction Buffer pH8.3-8.5[8][10][11]
Dye:Protein Molar Ratio (Antibodies)9:1 to 15:1[2]
Reaction Time1 hour[2][5]
Reaction TemperatureRoom Temperature[2][5]
Expected Labeling Efficiency20-35% (protein concentration dependent)[2]
Optimal Degree of Labeling (DOL) for Antibodies2-10[18]

Application Example: Immunofluorescence

A common application for fluorescently labeled antibodies is immunofluorescence, where the antibody is used to detect a specific antigen in a cell or tissue sample. The following diagram illustrates a simplified signaling pathway where a BP Fluor 594-labeled antibody is used to visualize a target protein.

G cluster_cell Cell Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Target_Protein Target Protein Signaling_Cascade->Target_Protein Primary_Ab Primary Antibody Target_Protein->Primary_Ab Ligand Extracellular Ligand Ligand->Receptor Secondary_Ab_Fluor BP Fluor 594-Labeled Secondary Antibody Primary_Ab->Secondary_Ab_Fluor

Caption: Immunofluorescence detection of a target protein.

References

Application Note: Calculating the Dye-to-Protein Ratio for BP Fluor 594 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling sensitive detection and quantification in applications such as flow cytometry, immunofluorescence microscopy, and immunoassays. BP Fluor 594 is a bright, water-soluble, and photostable red fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is widely used to covalently label proteins by reacting with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[1][2][3]

The efficiency of this conjugation is measured by the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[4][5] Accurately determining the DOL is critical for ensuring experimental reproducibility and optimal performance of the conjugate.[6][7] Over-labeling can lead to fluorescence quenching and may compromise the biological activity of the protein, whereas under-labeling results in a weak signal and reduced sensitivity.[4][6] This document provides a detailed protocol for calculating the DOL of proteins labeled with BP Fluor 594 NHS Ester using spectrophotometric analysis.

Principle of Calculation

The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths, it is possible to determine the molar concentrations of both the protein and the dye.

  • Protein Concentration: The protein concentration is determined by measuring the absorbance at 280 nm (A₂₈₀). However, the BP Fluor 594 dye also absorbs light at this wavelength. Therefore, a correction factor (CF) is required to subtract the dye's contribution to the A₂₈₀ reading.[7][8]

  • Dye Concentration: The concentration of BP Fluor 594 is determined by measuring the absorbance at its maximum absorption wavelength (λₘₐₓ), which is approximately 590 nm.[1]

The DOL is then calculated as the molar ratio of the dye to the protein.[6]

Quantitative Data Summary

For accurate calculation of the dye-to-protein ratio, the following constants are required. These values are essential for the formulas used in the experimental protocol.

ParameterSymbolValueReference
Molar Extinction Coefficient of BP Fluor 594 at 590 nmε_dye_92,000 M⁻¹cm⁻¹[1][2]
Absorption Maximum of BP Fluor 594λₘₐₓ590 nm[1]
Correction Factor for BP Fluor 594 at 280 nmCF0.56[9][10][11]
Molar Extinction Coefficient of IgG at 280 nmε_protein_~203,000 M⁻¹cm⁻¹[10]

Note: The molar extinction coefficient of the protein (ε_protein_) is specific to each protein. If the exact value for your protein is unknown, the value for a typical Immunoglobulin G (IgG) is provided as an example. For non-IgG proteins, it is crucial to use the correct extinction coefficient for an accurate DOL calculation.

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of the Labeled Protein

This protocol outlines the steps for measuring the absorbance of your purified BP Fluor 594-protein conjugate.

Materials:

  • Purified BP Fluor 594-protein conjugate

  • Conjugation or dialysis buffer (for use as a blank)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Methodology:

  • Purification of the Conjugate: It is imperative to remove all non-conjugated (free) dye from the labeled protein before measurement. This can be achieved by methods such as dialysis or gel filtration (e.g., Sephadex G-25 column).[6][7][8]

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Blanking the Spectrophotometer: Fill a cuvette with the buffer that your protein conjugate is in (e.g., PBS). Place it in the spectrophotometer and perform a blank measurement at all required wavelengths (280 nm and 590 nm).

  • Sample Preparation and Measurement:

    • Dilute your purified protein conjugate solution with the buffer to ensure that the absorbance readings are within the linear range of the instrument (typically below 2.0).[7] Record the dilution factor used.

    • Transfer the diluted sample to a clean cuvette.

    • Measure and record the absorbance at 280 nm (A₂₈₀).

    • Measure and record the absorbance at 590 nm (A₅₉₀).

Protocol 2: Calculation of the Dye-to-Protein Ratio (DOL)

This protocol uses the absorbance values obtained from Protocol 1 to calculate the final DOL.

Formulas:

The calculation is performed in three steps:

Step 1: Calculate the Molar Concentration of the Dye.

ngcontent-ng-c4139270029="" class="ng-star-inserted">

M_dye = (A₅₉₀ × Dilution Factor) / ε_dye_

Step 2: Calculate the Molar Concentration of the Protein.

ngcontent-ng-c4139270029="" class="ng-star-inserted">

M_protein = [(A₂₈₀ - (A₅₉₀ × CF)) × Dilution Factor] / ε_protein_

Step 3: Calculate the Dye-to-Protein Ratio (DOL).

ngcontent-ng-c4139270029="" class="ng-star-inserted">

DOL = M_dye / M_protein_

Example Calculation:

Assume you have labeled an IgG antibody (ε_protein_ = 203,000 M⁻¹cm⁻¹) with BP Fluor 594. After purification, you dilute the sample 10-fold (Dilution Factor = 10) and obtain the following absorbance readings:

  • A₂₈₀ = 0.85

  • A₅₉₀ = 0.42

Calculation Steps:

  • Dye Concentration:

    ngcontent-ng-c4139270029="" class="ng-star-inserted">

    M_dye = (0.42 × 10) / 92,000 = 4.57 x 10⁻⁵ M

  • Protein Concentration:

    ngcontent-ng-c4139270029="" class="ng-star-inserted">

    M_protein = [(0.85 - (0.42 × 0.56)) × 10] / 203,000 M_protein_ = [(0.85 - 0.2352) × 10] / 203,000 M_protein_ = (0.6148 × 10) / 203,000 M_protein_ = 6.148 / 203,000 = 3.03 x 10⁻⁵ M

  • Dye-to-Protein Ratio (DOL):

    DOL = (4.57 x 10⁻⁵) / (3.03 x 10⁻⁵) ≈ 5.1

The calculated DOL of approximately 5.1 indicates that, on average, there are about five molecules of BP Fluor 594 dye for every one molecule of the antibody. For most antibodies, a DOL between 2 and 10 is considered optimal.[8]

Visualizations

Workflow for DOL Calculation

The following diagram illustrates the complete workflow for determining the dye-to-protein ratio of a BP Fluor 594-labeled protein.

DOL_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation start Start with Labeled Protein Solution purify Purify Conjugate (Dialysis / Gel Filtration) start->purify dilute Dilute Sample for Spectrophotometry purify->dilute measure Measure Absorbance at 280 nm & 590 nm dilute->measure calc_dye Calculate Dye Concentration measure->calc_dye calc_prot Calculate Corrected Protein Concentration measure->calc_prot calc_dol Calculate Final Dye-to-Protein Ratio (DOL) calc_dye->calc_dol calc_prot->calc_dol

Caption: Workflow for calculating the dye-to-protein ratio.

References

Purifying Proteins Labeled with BP Fluor 594 NHS Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the purification of proteins labeled with BP Fluor 594 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins due to their ability to efficiently react with primary amino groups, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, forming a stable amide bond.[1][2][3][4] BP Fluor 594 is a bright, water-soluble, and pH-insensitive red-fluorescent dye, making it an excellent choice for protein labeling in various applications.[5] Proper purification of the labeled protein is a critical step to remove unconjugated dye and other reaction byproducts, which can interfere with downstream applications.[1] This document outlines the labeling procedure, purification methodologies, and subsequent characterization of the final product.

Key Experimental Workflow

The overall process involves preparing the protein, labeling it with the this compound, purifying the conjugate, and finally, characterizing the labeled protein.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Characterization A Protein Solution in Amine-Free Buffer B Buffer Exchange (if necessary) A->B e.g., Dialysis, Desalting C Add BP Fluor 594 NHS Ester B->C D Incubate (1-2 hours, RT) C->D E Size Exclusion Chromatography (SEC) D->E Primary Method F Desalting Column D->F Alternative/Rapid Method G Reverse-Phase Chromatography (RPC) E->G Optional High-Purity Polish H Spectrophotometry (Determine DOL) E->H I SDS-PAGE E->I J Mass Spectrometry E->J

Caption: Experimental workflow for labeling and purification.

Data Presentation: Expected Outcomes

The following tables provide examples of expected quantitative data from a typical labeling and purification experiment.

Table 1: Labeling Reaction Parameters

ParameterValue
Protein Concentration2 - 10 mg/mL
Molar Ratio (Dye:Protein)10:1 to 20:1
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Reaction Time1 hour
Reaction TemperatureRoom Temperature

Table 2: Purification Performance

Purification MethodProtein Recovery (%)Free Dye Removal (%)Purity (%)
Size Exclusion Chromatography> 90%> 99%> 95%
Desalting Column> 95%~95%~90-95%
Reverse-Phase Chromatography70-90%> 99%> 98%

Table 3: Characterization of Labeled Protein

ParameterResult
Degree of Labeling (DOL)2 - 8 moles of dye per mole of protein
Absorbance (Protein)280 nm
Absorbance (BP Fluor 594)~590 nm
Emission (BP Fluor 594)~617 nm

Experimental Protocols

Protein Preparation

Objective: To prepare the protein in a suitable buffer for the labeling reaction.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or 1X PBS, pH 7.2-7.4)[6][7]

  • Desalting columns or dialysis equipment[1][8]

Protocol:

  • Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.[6]

  • If the protein solution contains amine-containing substances (e.g., Tris buffer, ammonium salts), perform a buffer exchange using a desalting column or dialysis against the reaction buffer.[1][7][8]

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA) or by measuring the absorbance at 280 nm.

Protein Labeling with this compound

Objective: To covalently attach BP Fluor 594 to the protein.

Materials:

  • Prepared protein solution

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4][7]

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[4]

Protocol:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).[2]

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] The optimal molar ratio may need to be determined empirically.

  • Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.[2]

Purification of the Labeled Protein

Objective: To separate the labeled protein from unreacted dye and other reaction components.

This is the most common and recommended method for purifying fluorescently labeled proteins.[7][9][10]

Materials:

  • SEC column (e.g., Sephadex G-25)[7]

  • Elution buffer (e.g., 1X PBS, pH 7.4)

  • Fraction collector

Protocol:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Carefully load the labeling reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.[1]

  • Begin elution with the elution buffer and collect fractions.

  • The labeled protein will elute first as a colored band, followed by the smaller, unconjugated dye molecules.[7]

  • Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~590 nm (for BP Fluor 594).

  • Pool the fractions containing the purified labeled protein.

This method is suitable for rapid, small-scale purifications.[8][11]

Materials:

  • Pre-packed desalting spin column

  • Microcentrifuge

Protocol:

  • Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[8]

  • Equilibrate the column with the desired buffer by washing it multiple times.[8]

  • Apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column to collect the purified, desalted protein conjugate. The unreacted dye will be retained in the column matrix.

RP-HPLC can be used for high-purity applications, especially for smaller proteins and peptides.[12][13][14][15][16]

Materials:

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • UV-Vis detector

Protocol:

  • Equilibrate the column with mobile phase A.

  • Inject the labeling reaction mixture.

  • Elute the labeled protein using a gradient of increasing mobile phase B.

  • Monitor the elution profile at 280 nm and ~590 nm.

  • Collect the peak corresponding to the labeled protein.

Characterization of the Labeled Protein

Objective: To determine the concentration and degree of labeling of the purified protein.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and ~590 nm (Amax).

  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = Amax / (εdye × Protein Concentration (M))

    • Where:

      • εdye is the molar extinction coefficient of BP Fluor 594 at its Amax.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical reaction between the this compound and a primary amine on the protein.

reaction_pathway cluster_conditions Reaction Conditions cluster_products Products A Protein-NH2 (Primary Amine) D Protein-NH-CO-BP Fluor 594 (Stable Amide Bond) A->D + B BP Fluor 594-NHS Ester B->D + C pH 8.3 - 8.5 C->D E N-hydroxysuccinimide (Byproduct) D->E releases

Caption: NHS ester labeling reaction pathway.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful purification of proteins labeled with this compound. The choice of purification method will depend on the scale of the reaction, the desired purity, and the specific properties of the protein. Proper purification and characterization are essential for obtaining reliable and reproducible results in downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BP Fluor 594 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 594 NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low labeling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My labeling efficiency with this compound is very low. What are the most common causes?

Low labeling efficiency is a frequent issue that can arise from several factors in your experimental setup. The most common culprits are suboptimal reaction conditions, inappropriate buffer composition, poor reagent quality, and specific properties of your target molecule. A systematic approach to troubleshooting these variables is key to improving your results.

Q2: How critical is the pH of the reaction buffer, and what is the optimal range?

The pH of the reaction buffer is the most critical factor for successful labeling with NHS esters.[1] The reaction between the this compound and primary amines on your target molecule is highly pH-dependent.[1][2][3]

  • At low pH (below 7.2): The primary amines are protonated (-NH3+), rendering them unreactive with the NHS ester.[2][3]

  • At high pH (above 8.5-9.0): The rate of hydrolysis of the NHS ester increases significantly.[1][2][3] This competing reaction consumes the dye and reduces the amount available to label your molecule of interest.

For optimal results, maintain the reaction pH between 7.2 and 8.5 .[2][4] An ideal pH range for many proteins is 8.3-8.5 .[1][3][5] It is highly recommended to verify the pH of your buffer with a calibrated pH meter before starting the experiment.[2]

pH Level Effect on Labeling Reaction
< 7.2Primary amines are protonated and unreactive.
7.2 - 8.5 Optimal range for efficient labeling.
8.3 - 8.5 Often cited as the ideal pH for protein labeling. [1][3][5]
> 8.5Increased rate of NHS ester hydrolysis, reducing labeling efficiency.[1][2][3]

Q3: Which buffers should I use for the labeling reaction, and are there any I should avoid?

The choice of buffer is crucial. You must use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[2]

Recommended Buffers Incompatible Buffers (Contain Primary Amines)
Phosphate-Buffered Saline (PBS)[2]Tris (tris(hydroxymethyl)aminomethane)[2]
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)[1][4]Glycine
Borate Buffer[2]-
Carbonate-Bicarbonate Buffer[2]-

If your protein is in a buffer containing primary amines, a buffer exchange must be performed before labeling using methods like dialysis or desalting columns.[2]

Q4: How should I handle and prepare the this compound?

NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.[2] Proper handling and preparation are essential.

  • Storage: Store the solid this compound desiccated at the recommended temperature (typically -20°C) to prevent degradation.[2]

  • Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. The NHS ester is not highly water-soluble and should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][6]

  • Solvent Quality: Use fresh, high-quality anhydrous DMSO or DMF. Degraded DMF can contain amines that will react with the NHS ester.[1][2]

  • Aqueous Solutions: Do not store NHS esters in aqueous solutions, as they will hydrolyze. Aqueous stock solutions should be used immediately.[2][6]

Q5: What is the recommended molar excess of dye to protein?

The optimal molar ratio of this compound to your protein depends on several factors, including protein concentration and the number of accessible primary amines. A good starting point is a 5 to 20-fold molar excess of the dye.[4][5]

Protein Concentration Recommended Starting Molar Excess (Dye:Protein) Rationale
> 5 mg/mL5-10 fold[4]Higher protein concentration leads to more efficient labeling.[4][6]
1-5 mg/mL10-20 fold[4]A common concentration range for antibody labeling.[4]
< 1 mg/mL20-50 fold[4]A higher excess is needed to compensate for slower reaction kinetics and competing hydrolysis.[4]

It is often necessary to perform a series of small-scale labeling experiments with varying molar ratios to determine the optimal ratio for your specific protein and application.[7]

Q6: Can the temperature and incubation time affect my labeling efficiency?

Yes, both temperature and incubation time are important parameters to optimize.

  • Temperature: Reactions are typically performed at room temperature or 4°C.[2] Lowering the temperature to 4°C can help minimize the competing hydrolysis of the NHS ester, which is beneficial if you suspect hydrolysis is a major issue.[2][8]

  • Incubation Time: A typical incubation time is 1 to 4 hours at room temperature.[1][3] If you perform the reaction at 4°C, a longer incubation time (e.g., overnight) may be required to achieve sufficient labeling.[2][3] Conversely, if the reaction is slow at room temperature, extending the incubation time might be beneficial.[2]

Parameter Condition 1 Condition 2
Temperature Room Temperature4°C
Incubation Time 1 - 4 hoursOvernight
Consideration Faster reaction, but also faster hydrolysis.Slower reaction, but minimizes hydrolysis.

Q7: My protein has a low number of lysine residues. How can I improve labeling?

If your protein has few accessible lysine residues or a sterically hindered N-terminus, achieving a high degree of labeling can be challenging.[2] In such cases, ensure all other reaction parameters (pH, buffer, reagent quality) are optimal. You may also need to increase the molar excess of the dye and the reaction time to maximize the labeling of available sites.

Experimental Protocols & Visual Guides

General Protein Labeling Protocol

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2][4]

  • This compound.

  • Anhydrous DMSO or DMF.[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]

  • Purification column (e.g., desalting or size-exclusion column).[5]

Procedure:

  • Prepare the Protein: Ensure your protein solution is at an optimal concentration (ideally 2-10 mg/mL) in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1][2][6] If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently stirring.

  • Incubate: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][3]

  • Quench the Reaction (Optional): Stop the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.[3][5]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~590 nm (for BP Fluor 594). Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[5]

Visual Guides

cluster_workflow Experimental Workflow for this compound Labeling A 1. Prepare Protein (Amine-free buffer, pH 8.3) C 3. Mix & Incubate (1-4h RT or overnight at 4°C) A->C B 2. Prepare Dye (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional, e.g., Tris buffer) C->D E 5. Purify Conjugate (e.g., Desalting Column) D->E F 6. Analyze (Calculate DOL) E->F

Caption: A typical experimental workflow for protein labeling.

cluster_reaction NHS Ester Reaction with Primary Amine Protein Protein-NH2 (Primary Amine) Reaction pH 8.3-8.5 Protein->Reaction NHS_Ester BP Fluor 594-NHS Ester NHS_Ester->Reaction Conjugate Protein-NH-CO-BP Fluor 594 (Stable Amide Bond) Reaction->Conjugate Byproduct NHS Byproduct Reaction->Byproduct cluster_troubleshooting Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? (Anhydrous solvent?) Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to PBS/Bicarbonate Check_Buffer->Buffer_Exchange No Check_Ratio Is molar excess optimal? Check_Reagent->Check_Ratio Yes New_Reagent Use fresh dye & anhydrous solvent Check_Reagent->New_Reagent No Success Labeling Optimized Check_Ratio->Success Yes Optimize_Ratio Optimize dye:protein ratio Check_Ratio->Optimize_Ratio No Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent New_Reagent->Check_Ratio Optimize_Ratio->Success

References

how to reduce background fluorescence with BP Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using BP Fluor 594 in their immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is BP Fluor 594 and what are its spectral properties?

BP Fluor 594 is a bright, water-soluble, and pH-insensitive red fluorescent dye.[1][2][3][4] Its key spectral characteristics are:

  • Excitation Maximum: 590 nm

  • Emission Maximum: 617 nm

It can be effectively used with 561 nm and 594 nm laser lines.[1][2][3][4]

Q2: What are the common causes of high background fluorescence in immunofluorescence?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological specimen itself. Common sources include collagen, elastin, lipofuscin, and red blood cells.[5] Formaldehyde fixation can also induce autofluorescence.[5]

  • Non-specific binding of antibodies: Both primary and secondary antibodies can bind to unintended targets in the sample.

  • Hydrophobic interactions of the fluorescent dye: Some fluorescent dyes have a tendency to bind non-specifically to cellular components due to their chemical properties.[6][7][8][9][10]

  • Suboptimal experimental protocol: Issues such as improper antibody dilution, insufficient blocking, or inadequate washing can all contribute to high background.

Q3: Is BP Fluor 594 prone to causing high background?

Troubleshooting Guides

Problem: High background fluorescence is obscuring my specific signal.

High background can be a complex issue with multiple potential causes. The following troubleshooting guide will walk you through a systematic approach to identify and address the source of the problem.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting High Background Fluorescence start High Background Observed autofluorescence_check Is background present in an unstained control sample? start->autofluorescence_check autofluorescence_yes Address Autofluorescence autofluorescence_check->autofluorescence_yes Yes autofluorescence_no Evaluate Staining Protocol autofluorescence_check->autofluorescence_no No secondary_control Is background present in a 'secondary antibody only' control? autofluorescence_yes->secondary_control autofluorescence_no->secondary_control secondary_issue Optimize Secondary Antibody Staining secondary_control->secondary_issue Yes primary_issue Optimize Primary Antibody & Blocking secondary_control->primary_issue No final_review Review Washing & Mounting secondary_issue->final_review primary_issue->final_review solution Reduced Background Signal final_review->solution

Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.

Step 1: Addressing Autofluorescence

If you observe fluorescence in your unstained control, the issue is likely autofluorescence from your sample.

Solutions:

  • Photobleaching: Exposing the tissue to a light source before staining can significantly reduce autofluorescence. One study demonstrated an average decrease of 80% in the brightest autofluorescent signals after photochemical bleaching.

  • Chemical Quenching:

    • Sudan Black B (SBB): Effective for quenching lipofuscin autofluorescence. Quantitative analysis has shown autofluorescence suppression by 65-95% with SBB treatment.[11][12] However, it can introduce its own background in the red and far-red channels.

    • TrueBlack™ Lipofuscin Autofluorescence Quencher: An alternative to SBB that is reported to have minimal background fluorescence.[13] Studies have shown it to be highly effective, reducing autofluorescence intensity by 89-93%.[13]

    • Copper Sulfate: Can be used to reduce autofluorescence, particularly in formalin-fixed tissues.

Step 2: Optimizing Antibody Staining

If your "secondary antibody only" control shows high background, the issue lies with the secondary antibody or subsequent steps. If the background is low in the secondary-only control but high in your fully stained sample, the primary antibody or blocking step is the likely culprit.

Solutions for Secondary Antibody Issues:

  • Titrate the secondary antibody: Use a lower concentration to reduce non-specific binding.

  • Ensure species specificity: Confirm your secondary antibody is raised against the host species of your primary antibody.

  • Run a secondary antibody control: This is crucial to pinpoint non-specific binding of the secondary antibody.

Solutions for Primary Antibody and Blocking Issues:

  • Titrate the primary antibody: High concentrations can lead to non-specific binding.

  • Optimize your blocking buffer:

    • Choice of blocking agent: Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, and fish gelatin.

    • Concentration: Typically, 1-5% BSA or 5-10% normal serum is used.

    • Incubation time: A minimum of 1 hour at room temperature is recommended.

  • Include a detergent: A small amount of a non-ionic detergent like Triton X-100 (0.1-0.25%) in your blocking and antibody dilution buffers can help reduce non-specific hydrophobic interactions.

Step 3: Reviewing Washing and Mounting

Inadequate washing can leave unbound antibodies, contributing to background. The mounting medium can also be a source of fluorescence.

Solutions:

  • Increase the number and duration of washes: After antibody incubations, wash the samples at least three times for 5-10 minutes each with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

  • Use an anti-fade mounting medium: These not only protect your fluorophore from photobleaching but are also formulated to have low intrinsic fluorescence.

Data Presentation

Table 1: Comparison of Autofluorescence Reduction Techniques

TechniqueTarget Autofluorescence SourceReported Reduction EfficiencyPotential Drawbacks
Photobleaching Broad spectrumUp to 80%Can be time-consuming
Sudan Black B Lipofuscin65-95%[11][12]Can introduce background in red/far-red channels
TrueBlack™ Lipofuscin89-93%[13]Commercial reagent
Copper Sulfate GeneralVariableMay affect specific staining

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol is adapted from a method shown to significantly decrease autofluorescence.

  • Rehydrate Tissue Sections: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections through a series of xylene and ethanol washes, ending in distilled water.

  • Antigen Retrieval (if necessary): Perform heat-induced antigen retrieval as required for your specific antibody.

  • Photobleaching Setup: Place the slides in a container with PBS. Position a bright, broad-spectrum light source (e.g., a white LED array) close to the slides.

  • Exposure: Expose the slides to the light for a period ranging from 1 to 48 hours. The optimal time will need to be determined empirically for your specific tissue type and light source.

  • Proceed with Immunostaining: After photobleaching, proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is for reducing autofluorescence from lipofuscin granules.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter before use.

  • Perform Immunofluorescence Staining: Complete your primary and secondary antibody incubations and washes as usual.

  • SBB Incubation: After the final washes, incubate the slides in the SBB solution for 5-10 minutes at room temperature.

  • Destaining: Briefly rinse the slides in 70% ethanol to remove excess SBB.

  • Wash: Wash the slides thoroughly with PBS.

  • Mount: Mount the coverslip with an aqueous mounting medium.

Visualization of Key Concepts

Signaling Pathway of Background Fluorescence

BackgroundSources Sources of Background Fluorescence in IF cluster_sample Sample-Related cluster_reagent Reagent-Related cluster_protocol Protocol-Related Autofluorescence Autofluorescence Lipofuscin Lipofuscin Autofluorescence->Lipofuscin Collagen_Elastin Collagen/Elastin Autofluorescence->Collagen_Elastin RBCs Red Blood Cells Autofluorescence->RBCs Fixation_Artifacts Fixation Artifacts Autofluorescence->Fixation_Artifacts High_Background High Background Signal Autofluorescence->High_Background Nonspecific_Binding Non-specific Binding Primary_Ab Primary Antibody Nonspecific_Binding->Primary_Ab Secondary_Ab Secondary Antibody Nonspecific_Binding->Secondary_Ab Fluorophore Fluorophore Interactions Nonspecific_Binding->Fluorophore Nonspecific_Binding->High_Background Protocol_Issues Protocol Issues Blocking Insufficient Blocking Protocol_Issues->Blocking Washing Inadequate Washing Protocol_Issues->Washing Concentration High Antibody Concentration Protocol_Issues->Concentration Protocol_Issues->High_Background

Caption: Major contributors to high background fluorescence in immunofluorescence experiments.

References

optimizing BP Fluor 594 NHS ester labeling conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BP Fluor 594 NHS Ester Labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your labeling experiments.

Troubleshooting Guide

This section addresses common problems encountered during the labeling of proteins and other biomolecules with this compound.

Q1: Why is my labeling efficiency low?

A1: Low labeling efficiency is a frequent issue with several potential causes. Here’s a breakdown of common factors and solutions:

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically pH 8.3-8.5.[1][2][3][4][5] At a lower pH, the primary amines on the protein are protonated and less reactive, while at a higher pH, the NHS ester rapidly hydrolyzes, reducing the amount available to react with the protein.[1][3][4][5][6]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[1][2][4][5] Use a freshly calibrated pH meter to verify. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices.[1][2][4][5]

  • Presence of Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[1][2][7][8]

    • Solution: Exchange your protein into an amine-free buffer like PBS, phosphate, or bicarbonate buffer before starting the labeling reaction.[8][9]

  • Hydrolyzed NHS Ester: this compound is moisture-sensitive and can hydrolyze over time, becoming non-reactive.[6][7][8][10]

    • Solution: Always use anhydrous DMSO or DMF to prepare the NHS ester stock solution immediately before use.[7][8] Do not store the dye in solution for extended periods unless specified by the manufacturer, and avoid repeated freeze-thaw cycles.[1][11] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[8]

  • Insufficient Molar Excess: A low molar ratio of dye to protein can result in a low degree of labeling (DOL).

    • Solution: Increase the molar excess of the this compound. The optimal ratio is empirical and may require titration, but a starting point of 8- to 20-fold molar excess is often recommended.[1][4][8][12]

  • Low Protein Concentration: Very dilute protein solutions can lead to slower reaction kinetics and require a higher molar excess of the dye.[8][12]

    • Solution: If possible, concentrate your protein. A concentration of 1-10 mg/mL is generally recommended.[1][5][7]

Q2: My protein has precipitated after labeling. What happened?

A2: Protein precipitation or aggregation can occur for a few reasons:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can alter the protein's surface properties, leading to aggregation.[12][13]

    • Solution: Reduce the molar excess of the NHS ester in the reaction to lower the DOL. Perform small-scale pilot reactions with varying molar ratios to find the optimal level.

  • Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10%.[7][8] Higher concentrations can denature some proteins.

    • Solution: Prepare a more concentrated stock of the NHS ester so that a smaller volume is needed.

  • Protein Instability: The protein itself may be unstable under the required reaction conditions (e.g., pH 8.3-8.5).

    • Solution: Minimize incubation time at room temperature. Alternatively, perform the reaction at 4°C overnight, which can be gentler for less stable proteins.[1][5][7]

Q3: I'm observing high background or non-specific binding in my downstream application (e.g., ELISA, Flow Cytometry). How can I fix this?

A3: High background is often caused by unbound free dye or protein aggregates.

  • Inadequate Purification: Failure to remove all unreacted this compound and reaction byproducts is a primary cause of high background.[3]

    • Solution: Ensure thorough purification of the conjugate. Size exclusion chromatography (e.g., gel filtration columns) is the most common and effective method for separating the labeled protein from smaller, unreacted dye molecules.[1][3][4][5] Dialysis is another option.[3]

  • Protein Aggregates: Aggregated conjugates can bind non-specifically to surfaces.[13]

    • Solution: In addition to optimizing the DOL, consider adding a final purification step, such as size-exclusion chromatography, to remove any aggregates that may have formed.

  • Excessive Labeling: Over-labeled proteins can become "sticky" and exhibit increased non-specific binding.[13]

    • Solution: Optimize the molar excess to achieve a lower DOL, as described above.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound labeling?

A1: An amine-free buffer with a pH between 8.3 and 8.5 is optimal.[1][2][4][5] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are excellent choices.[1][2][4][5] Avoid buffers like Tris and glycine.[1][2][7][8]

Q2: In what solvent should I dissolve the this compound?

A2: High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) should be used.[1][4][5][7] It is critical that the solvent is free of water to prevent hydrolysis of the NHS ester before it can react with your protein.[7][8]

Q3: What is a good starting molar excess of dye to protein?

A3: A common starting point is a 8- to 20-fold molar excess of the NHS ester to the protein.[1][4][8][12] However, this should be optimized for your specific protein and desired DOL. For dilute protein solutions (<1 mg/mL), a higher excess (20-50 fold) may be necessary.[12]

Q4: What are the recommended incubation time and temperature for the reaction?

A4: The reaction can be performed for 1-4 hours at room temperature or overnight at 4°C.[1][5][7] Incubating at 4°C is often preferred for sensitive proteins as it slows the competing hydrolysis reaction and can be gentler on the protein.[6][9]

Q5: How do I stop the labeling reaction?

A5: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50-100 mM.[6][7] This "quenching" step consumes any unreacted NHS ester. Alternatively, the reaction is effectively stopped by proceeding directly to the purification step (e.g., gel filtration), which separates the protein from the unreacted dye.[12]

Q6: How should I store the this compound and the final conjugate?

A6: The solid this compound should be stored at -20°C, protected from light and moisture.[11][14] Once labeled, the purified protein conjugate should be stored under conditions that are optimal for the protein itself, typically at 4°C for short-term storage or at -20°C or -80°C in a cryoprotectant like glycerol for long-term storage. Always protect the conjugate from light.[11]

Quantitative Data Summary

The success of a labeling experiment depends on several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific protein and application.

ParameterRecommended RangeNotes
Reaction pH 8.3 - 8.5Critical for reaction efficiency. Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[1][3][4][5]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines (e.g., Tris, glycine).[1][2][4][5]
Protein Concentration 1 - 10 mg/mLHigher concentrations improve labeling efficiency.[1][5][7]
Molar Excess (Dye:Protein) 8:1 to 20:1This is a starting point and should be optimized. Dilute protein solutions may require a higher ratio.[1][4][12]
NHS Ester Solvent Anhydrous DMSO or DMFMust be high-purity and water-free to prevent dye hydrolysis.[7][8]
Incubation Temperature Room Temperature or 4°C4°C can minimize hydrolysis and is gentler on sensitive proteins.[1][5][7]
Incubation Time 1 - 4 hours (Room Temp) or Overnight (4°C)Longer times may be needed at 4°C.[1][5][7]
Organic Solvent in Reaction < 10% (v/v)Higher concentrations may denature the protein.[7]

Experimental Protocols

Protocol 1: Standard Labeling of Proteins with this compound

This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound.

A. Materials

  • Protein to be labeled (in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound (MW: 819.9 g/mol )[14]

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., gel filtration/desalting column)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

B. Procedure

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If not, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.[1][5][7]

  • Calculate the Required Amount of NHS Ester:

    • Use the following formula to determine the mass of this compound needed for your desired molar excess: Mass_dye (mg) = (Mass_protein (mg) / MW_protein (Da)) * Molar_Excess * MW_dye (Da)

    • Example: To label 1 mg of an antibody (IgG, MW ~150,000 Da) with a 10-fold molar excess of this compound (MW ~819.9 Da): Mass_dye = (1 mg / 150,000 Da) * 10 * 819.9 Da ≈ 0.0055 mg

  • Prepare the NHS Ester Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the calculated amount of the NHS ester in a small volume of anhydrous DMSO to make a concentrated stock (e.g., 1-10 mg/mL).[7][11]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The volume of DMSO added should not exceed 10% of the total reaction volume.[7]

    • Protect the reaction mixture from light.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[1][5][7]

  • Stop the Reaction (Optional):

    • To quench the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[7]

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration desalting column equilibrated with your desired storage buffer (e.g., PBS).[1][3][4][5]

    • Collect the colored fractions corresponding to the high molecular weight protein conjugate, which will elute first.

  • Determine Degree of Labeling (DOL) and Store:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 590 nm (for BP Fluor 594).

    • Calculate the protein concentration and DOL according to the manufacturer's specific instructions.

    • Store the purified conjugate, protected from light, at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Visualizations

Experimental Workflow Diagram

BP_Fluor_594_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC prep_protein 1. Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) calc Calculate Dye Amount (Target 8-20x molar excess) prep_dye 2. Prepare Dye Stock (Dissolve NHS Ester in anhydrous DMSO) mix 3. Mix & Incubate (Add dye to protein, protect from light) calc->mix incubate Incubate: 1-4h at RT or Overnight at 4°C mix->incubate quench 4. Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify 5. Purify Conjugate (Size Exclusion Chromatography) quench->purify qc 6. Characterize & Store (Measure DOL, aliquot, store at -20°C) purify->qc

Caption: Workflow for labeling proteins with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered low_efficiency Low Labeling Efficiency start->low_efficiency precipitation Protein Precipitation start->precipitation high_background High Background start->high_background check_ph Is pH 8.3-8.5? low_efficiency->check_ph check_dol Is DOL too high? precipitation->check_dol check_purification Was purification thorough? high_background->check_purification check_buffer Is buffer amine-free? check_ph->check_buffer Yes sol_ph Adjust pH to 8.3-8.5 check_ph->sol_ph No check_dye Is dye fresh & in anhydrous DMSO? check_buffer->check_dye Yes sol_buffer Buffer exchange to PBS/Bicarbonate check_buffer->sol_buffer No check_molar Is molar excess sufficient? check_dye->check_molar Yes sol_dye Use fresh dye & anhydrous solvent check_dye->sol_dye No sol_molar Increase dye:protein molar ratio check_molar->sol_molar No check_solvent Is DMSO/DMF < 10%? check_dol->check_solvent No sol_dol Decrease molar excess of dye check_dol->sol_dol Yes sol_solvent Reduce solvent volume check_solvent->sol_solvent No check_aggregation Are aggregates present? check_purification->check_aggregation Yes sol_purification Repeat purification (e.g., SEC) check_purification->sol_purification No sol_aggregation Optimize DOL & filter sample check_aggregation->sol_aggregation Yes

Caption: Decision tree for troubleshooting common labeling issues.

References

BP Fluor 594 NHS ester precipitation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BP Fluor 594 NHS ester for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bright, water-soluble, red-fluorescent dye.[1][2] It is commonly used to label proteins, antibodies, and other biomolecules containing primary amine groups (-NH2), such as the lysine amino acid residues and the N-terminus of polypeptides.[1][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with these primary amines to form a stable, covalent amide bond.[1][3] This labeling allows for the visualization and tracking of the biomolecule in various applications, including fluorescence microscopy and flow cytometry.[1][2][4]

Q2: What are the key spectral properties of BP Fluor 594?

PropertyValue
Excitation Maximum590 nm[1]
Emission Maximum617 nm[1]
Molar Extinction Coefficient92,000 cm⁻¹M⁻¹[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] For labeling reactions, it is crucial to use anhydrous (water-free) DMSO or DMF to prepare the dye stock solution, as the NHS ester group is sensitive to moisture and can hydrolyze, rendering it inactive.[5]

Q4: What is the optimal pH for labeling reactions with this compound?

The labeling reaction is most efficient in the pH range of 7 to 9.[1] A common recommendation is to use a buffer with a pH between 8.0 and 8.5, such as 0.1 M sodium bicarbonate.[5] At lower pH values, the primary amines on the protein are protonated and less reactive. At higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction.[3]

Q5: What type of buffers should be used for the labeling reaction?

It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[3]

Troubleshooting Guide: Precipitation Issues

One of the most common issues encountered during protein labeling with fluorescent dyes is the precipitation of the protein-dye conjugate. This guide provides a systematic approach to troubleshooting and resolving precipitation problems with this compound.

Problem: My protein solution becomes cloudy or I see a precipitate after adding this compound or during the labeling reaction.

This is a frequent problem that can often be resolved by optimizing the reaction conditions.

Potential Cause 1: Over-labeling of the Protein

Attaching too many hydrophobic dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[6]

  • Solution:

    • Reduce the molar excess of the dye: This is the most critical parameter to adjust. If you are observing precipitation, significantly lower the molar ratio of this compound to your protein. It is recommended to perform small-scale test reactions with a range of molar excess ratios to determine the optimal degree of labeling (DOL) for your specific protein without causing precipitation.[6][7]

    • Decrease the reaction time: A shorter incubation time will result in a lower degree of labeling.

Recommended Starting Molar Excess Ratios (Dye:Protein)

Protein ConcentrationRecommended Molar ExcessNotes
> 5 mg/mL5-10 fold[8]Higher protein concentrations generally lead to more efficient labeling.
1-5 mg/mL10-20 fold[8]A common concentration range for antibody labeling.[3]
< 1 mg/mL20-50 fold[3]A higher excess is often needed to compensate for slower reaction kinetics at lower protein concentrations.[3]

Potential Cause 2: Sub-optimal Buffer Conditions

The composition of your reaction buffer can significantly impact protein solubility.

  • Solution:

    • Optimize buffer pH and ionic strength: While the optimal pH for the labeling reaction is 7-9, the stability of your specific protein might be different. Ensure the pH and salt concentration of your buffer are optimal for maintaining the solubility of your protein.[9]

    • Include stabilizing additives: For proteins prone to aggregation, consider adding stabilizing agents to your buffer, such as 5% glycerol.[9]

Potential Cause 3: High Local Concentration of the Dye Stock Solution

Adding a highly concentrated dye stock in an organic solvent (DMSO or DMF) directly to the aqueous protein solution can cause localized precipitation of the protein.

  • Solution:

    • Add the dye stock slowly while gently vortexing: This helps to ensure rapid and even distribution of the dye, preventing high local concentrations.

    • Use a lower concentration of the dye stock: If possible, dilute the dye stock in anhydrous DMSO or DMF before adding it to the protein solution.

Potential Cause 4: Poor Solubility of the Unconjugated Dye

While BP Fluor 594 is water-soluble, at very high concentrations in the reaction mixture, the unconjugated dye itself might contribute to precipitation.[10]

  • Solution:

    • Purify the conjugate promptly: After the labeling reaction, it is important to remove the unreacted dye. Common methods include size exclusion chromatography (desalting columns), dialysis, or spin filtration.[10]

Logical Flowchart for Troubleshooting Precipitation

G start Protein Precipitation Observed check_overlabeling Is the degree of labeling (DOL) too high? start->check_overlabeling reduce_molar_excess Reduce molar excess of dye Decrease reaction time check_overlabeling->reduce_molar_excess Yes check_buffer Are buffer conditions optimal for protein solubility? check_overlabeling->check_buffer No solution Precipitation Resolved reduce_molar_excess->solution optimize_buffer Adjust pH and/or ionic strength Add stabilizing agents (e.g., glycerol) check_buffer->optimize_buffer No check_dye_addition How is the dye stock being added? check_buffer->check_dye_addition Yes optimize_buffer->solution optimize_dye_addition Add dye stock slowly with mixing Use a more dilute dye stock check_dye_addition->optimize_dye_addition Sub-optimal check_purification Has the unconjugated dye been removed? check_dye_addition->check_purification Optimal optimize_dye_addition->solution purify_conjugate Perform size exclusion chromatography, dialysis, or spin filtration check_purification->purify_conjugate No check_purification->solution Yes purify_conjugate->solution

Caption: Troubleshooting flowchart for protein precipitation during labeling.

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.[5]

  • Add the appropriate volume of anhydrous DMSO or DMF to create a stock solution of 1-10 mg/mL.[3][5]

  • Vortex the vial until the dye is completely dissolved.

  • Use the dye stock solution immediately. Do not store the dye in solution for extended periods, as the NHS ester is susceptible to hydrolysis.

Protocol 2: General Protein Labeling with this compound

This protocol is a starting point and should be optimized for your specific protein.

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[3][8]

    • Ensure that the protein solution does not contain any stabilizing proteins like BSA or primary amines like Tris or glycine.[5]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • Slowly add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, you can add a quenching buffer containing a primary amine, such as 1 M Tris, to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a desalting column (size exclusion chromatography), dialysis, or a spin filtration device with an appropriate molecular weight cutoff.[10]

Experimental Workflow for Protein Labeling

G start Start prepare_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prepare_protein prepare_dye Reconstitute this compound (Anhydrous DMSO/DMF) start->prepare_dye labeling Labeling Reaction (1 hr, RT, dark) prepare_protein->labeling prepare_dye->labeling quench Quench Reaction (e.g., Tris buffer) labeling->quench purify Purification (Desalting column/Dialysis) quench->purify end Labeled Protein purify->end

Caption: General workflow for protein labeling with this compound.

Signaling Pathway of NHS Ester Reaction

G protein Protein with Primary Amine (e.g., Lysine) reaction Nucleophilic Acyl Substitution (pH 7-9) protein->reaction nhs_ester This compound nhs_ester->reaction amide_bond Stable Amide Bond Formation reaction->amide_bond byproduct N-hydroxysuccinimide (byproduct) reaction->byproduct labeled_protein Fluorescently Labeled Protein amide_bond->labeled_protein

Caption: Chemical reaction pathway for NHS ester labeling of a primary amine.

References

Technical Support Center: BP Fluor 594 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of BP Fluor 594 NHS ester conjugates.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue: High background or non-specific staining in my imaging/flow cytometry experiment.

Potential Cause 1: Presence of Unbound or Hydrolyzed this compound.

  • Question: Why is there a high, uniform background signal across my sample?

  • Answer: This is the most common cause of non-specific binding and often results from insufficient removal of excess or hydrolyzed dye after the conjugation reaction.[1] N-hydroxysuccinimide (NHS) esters can react with water (hydrolyze), especially at a pH above 8.5, creating a non-reactive dye molecule that can still bind non-specifically to proteins and surfaces through hydrophobic or ionic interactions.[1][2][3]

  • Solution:

    • Stringent Purification: It is critical to purify the conjugate immediately after the labeling reaction.[1] Size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC are effective methods for removing unbound dye and reaction byproducts.[1]

    • Quenching: After the desired incubation time, quench the reaction by adding an amine-containing buffer like Tris or glycine. This will react with any remaining NHS esters, preventing further labeling and reducing the amount of reactive dye that needs to be removed.[2][4]

Potential Cause 2: Suboptimal Reaction Conditions.

  • Question: Could my conjugation reaction conditions be causing this issue?

  • Answer: Yes, the conditions of the labeling reaction play a crucial role. The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[5][6][7] At higher pH values, the rate of NHS ester hydrolysis significantly increases, competing with the desired labeling reaction.[1][6]

  • Solution:

    • pH Control: Maintain the reaction pH between 8.3 and 8.5 for optimal labeling.[5][8] Use freshly prepared amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[4][5][6] Avoid buffers containing primary amines, like Tris, during the conjugation step as they will compete with your target molecule for the dye.[2][6]

    • Fresh Reagents: Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize hydrolysis.[5][6] Do not store NHS esters in aqueous solutions.[6]

Potential Cause 3: Inadequate Blocking or Washing in Downstream Applications.

  • Question: I've purified my conjugate, but I still see high background. What else could be wrong?

  • Answer: Non-specific binding can also occur during the staining protocol of your downstream application (e.g., immunofluorescence, ELISA). This can be due to hydrophobic or ionic interactions between the dye-protein conjugate and other surfaces or proteins in your sample.[2]

  • Solution:

    • Effective Blocking: Before applying your conjugate, incubate your sample with a blocking agent to saturate non-specific binding sites.[9] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum from the species of the secondary antibody.[2]

    • Optimized Washing: Increase the number and duration of washing steps after incubating with the conjugate to remove unbound molecules.[10] Adding a non-ionic detergent like Tween 20 (typically at 0.05%) to your wash buffer can help reduce non-specific hydrophobic interactions.[2][11]

Potential Cause 4: Protein Aggregation.

  • Question: I noticed some precipitation in my conjugate solution. Could this be related to the high background?

  • Answer: Yes, protein aggregation can trap free dye, leading to high background.[1] Over-labeling of the protein can alter its properties, leading to aggregation.[2]

  • Solution:

    • Optimize Molar Ratio: Empirically determine the optimal molar ratio of NHS ester to your protein. A common starting point is a 5- to 20-fold molar excess.[1][2]

    • Centrifugation: Before purification and use, centrifuge your conjugate solution to pellet any aggregates.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting non-specific binding of this compound conjugates.

TroubleshootingWorkflow start High Background/ Non-Specific Binding Observed check_purification Was the conjugate properly purified (e.g., size exclusion, dialysis)? start->check_purification purify Action: Re-purify the conjugate using a stringent method to remove free dye. check_purification->purify No check_reaction_conditions Were the reaction conditions optimal (pH 8.3-8.5, fresh reagents)? check_purification->check_reaction_conditions Yes purify->check_reaction_conditions optimize_reaction Action: Optimize labeling reaction. - Adjust pH to 8.3-8.5. - Use fresh, anhydrous solvent for dye. check_reaction_conditions->optimize_reaction No check_blocking Is the blocking step in your assay sufficient? check_reaction_conditions->check_blocking Yes optimize_reaction->check_blocking optimize_blocking Action: Optimize blocking. - Increase blocking time. - Try different blocking agents (e.g., BSA, serum). check_blocking->optimize_blocking No check_washing Are the washing steps adequate? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Action: Optimize washing. - Increase number and duration of washes. - Add Tween 20 to wash buffer. check_washing->optimize_washing No check_aggregation Is there evidence of protein aggregation? check_washing->check_aggregation Yes optimize_washing->check_aggregation optimize_labeling_ratio Action: Optimize molar ratio of dye to protein and centrifuge to remove aggregates. check_aggregation->optimize_labeling_ratio Yes resolved Issue Resolved check_aggregation->resolved No optimize_labeling_ratio->resolved

Caption: A flowchart for troubleshooting non-specific binding.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1][5]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[6]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[5][6]

  • Perform the Conjugation:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1][2] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[8][12]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[2]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a desalting column or extensive dialysis against an appropriate storage buffer (e.g., PBS).[1]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationIncubation TimeAdvantagesConsiderations
Bovine Serum Albumin (BSA) 1-5%30 min - 1 hrReadily available, effective for many applications.Can have cross-reactivity with some antibodies.
Normal Serum 5-10%1 hrHighly effective, especially when matched to the host species of the secondary antibody.More expensive than BSA.
Non-fat Dry Milk 5%1 hrInexpensive and effective, particularly for Western blotting.Contains phosphoproteins that can interfere with phospho-specific antibody staining.
Fish Gelatin 0.5-2%1 hrReduces non-specific binding without cross-reacting with mammalian proteins.Can be less effective than serum for some applications.

Frequently Asked Questions (FAQs)

  • Q1: What is an NHS ester and how does it label proteins?

    • A1: An N-hydroxysuccinimide (NHS) ester is a chemical group that reacts with primary amines (-NH2) on proteins, specifically the N-terminus of the polypeptide chain and the side chain of lysine residues.[1][7] This reaction forms a stable covalent amide bond, effectively attaching the BP Fluor 594 dye to the protein.[1][13]

  • Q2: What is the optimal pH for labeling with this compound?

    • A2: The optimal pH for the reaction is between 8.3 and 8.5.[5][8] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[5][6]

  • Q3: Can I use Tris buffer for my conjugation reaction?

    • A3: No, you should not use buffers containing primary amines, such as Tris (TBS) or glycine, for the conjugation reaction itself, as they will compete with your target protein for the NHS ester.[2][4][6] These buffers are, however, useful for quenching the reaction after it is complete.[4]

  • Q4: How should I store my this compound and the final conjugate?

    • A4: The solid this compound should be stored desiccated at -20°C.[6] Once dissolved in an organic solvent, it should be used immediately.[6] The purified protein conjugate should be stored at 4°C or -20°C, protected from light.[6] Avoid repeated freeze-thaw cycles.[13]

  • Q5: How can I determine the degree of labeling (DOL) of my conjugate?

    • A5: The DOL, which is the molar ratio of the dye to the protein, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at the maximum absorbance of the protein (usually 280 nm) and the maximum absorbance of the BP Fluor 594 dye (around 590 nm). You will need the extinction coefficients of both the protein and the dye to calculate the DOL.

References

improving signal-to-noise ratio with BP Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 594. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and achieve the best possible signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is BP Fluor 594 and what are its main applications?

BP Fluor 594 is a bright, red-fluorescent dye that is water-soluble and pH-insensitive between pH 4 and 10.[1][2] It has an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm, making it compatible with 561 nm and 594 nm laser lines.[1][3] BP Fluor 594 is an equivalent to Alexa Fluor 594.[1] It is commonly used for labeling antibodies, peptides, proteins, and other biomolecules for applications such as:

  • Immunofluorescence (IF)

  • Flow cytometry

  • Fluorescence microscopy

Q2: What are the key advantages of using BP Fluor 594?

BP Fluor 594 offers several advantages for fluorescence-based assays:

  • Brightness and Photostability: It provides a strong, stable fluorescent signal, which is beneficial for detecting low-abundance targets.[4]

  • pH Insensitivity: Its fluorescence intensity is stable across a broad pH range (pH 4-10), providing experimental flexibility.[1][2]

  • Water Solubility: Its high water solubility allows for labeling of biomolecules at high dye-to-protein ratios without causing precipitation or self-quenching of the fluorescence.

  • Versatility: It is available in various reactive forms, such as NHS esters, TFP esters, maleimides, and DBCO, for easy conjugation to different functional groups on biomolecules.[3][4][5]

Q3: How does BP Fluor 594 compare to other red fluorophores like Alexa Fluor 594 and Texas Red?

BP Fluor 594 is designed to be a direct equivalent to Alexa Fluor 594, offering similar spectral properties and performance.[1] Compared to Texas Red, BP Fluor 594 is generally more photostable.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of BP Fluor 594 and its equivalent, Alexa Fluor 594, to aid in experimental design and comparison.

PropertyBP Fluor 594Alexa Fluor 594 (for comparison)
Excitation Maximum ~590 nm590 nm
Emission Maximum ~617 nm617 nm
Extinction Coefficient ~92,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield ~0.77 (for carboxylic acid form)[7]~0.66[8]
Recommended Laser Lines 561 nm, 594 nm[1][3]561 nm, 594 nm
pH Sensitivity Insensitive from pH 4 to 10[1][2]Insensitive over a wide pH range

Troubleshooting Guide

This guide addresses common issues encountered when using BP Fluor 594-conjugated reagents and provides solutions to improve your signal-to-noise ratio.

Q1: I am observing high background fluorescence in my immunofluorescence experiment. What could be the cause and how can I fix it?

High background can obscure your specific signal. Here are some common causes and solutions:

  • Excessive Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.

  • Inadequate Blocking: Insufficient blocking can result in non-specific binding of antibodies to the sample.

    • Solution: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody, or a specialized blocking reagent) and that the incubation time is sufficient.

  • Insufficient Washing: Inadequate washing will not remove all unbound antibodies.

    • Solution: Increase the number and duration of your wash steps. Including a mild detergent like Tween-20 in your wash buffer can also help.

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background.

    • Solution: Include an unstained control sample to assess the level of autofluorescence. If it is high, you can try using a commercial autofluorescence quenching reagent.

Q2: My fluorescent signal is weak or absent. What are the possible reasons and how can I improve it?

A weak or absent signal can be due to several factors throughout the experimental workflow:

  • Suboptimal Antibody Concentration: The concentration of your primary or BP Fluor 594-conjugated secondary antibody may be too low.

    • Solution: Titrate your antibodies to find the optimal concentration. You can also try increasing the incubation time.

  • Incorrect Antibody Combination: The secondary antibody may not be compatible with the primary antibody's host species.

    • Solution: Ensure your BP Fluor 594-conjugated secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).

  • Poor Antigen Accessibility: The target protein may not be accessible to the antibody due to improper fixation or permeabilization.

    • Solution: Optimize your fixation and permeabilization steps. The choice of fixative (e.g., formaldehyde, methanol) and permeabilization agent (e.g., Triton X-100, saponin) can significantly impact staining.

  • Photobleaching: The fluorophore may be fading due to prolonged exposure to excitation light.

    • Solution: Minimize the exposure of your sample to the excitation light source. Use an antifade mounting medium to protect your sample.

Q3: My BP Fluor 594 signal appears speckled or punctate. What could be causing this?

A speckled staining pattern is often due to antibody aggregates.

  • Solution: Centrifuge your primary and BP Fluor 594-conjugated secondary antibodies before use to pellet any aggregates. You can also filter the antibody solutions. Ensure thorough mixing of the antibody solutions before applying them to your sample.

Visualizing Experimental Workflows and Troubleshooting

Troubleshooting_Signal_To_Noise cluster_start Start cluster_assessment Initial Assessment cluster_weak_signal Troubleshooting Weak Signal cluster_high_background Troubleshooting High Background cluster_solution Resolution start Problem: Poor Signal-to-Noise Ratio assess_signal Is the signal weak? start->assess_signal assess_background Is the background high? start->assess_background assess_signal->assess_background No ws1 Increase antibody concentration (titrate) assess_signal->ws1 Yes hb1 Decrease antibody concentration (titrate) assess_background->hb1 Yes solution Improved Signal-to-Noise Ratio assess_background->solution No ws2 Optimize fixation/permeabilization ws1->ws2 ws3 Check antibody compatibility ws2->ws3 ws4 Use antifade mounting medium ws3->ws4 ws4->solution hb2 Optimize blocking step hb1->hb2 hb3 Increase wash steps hb2->hb3 hb4 Use autofluorescence quencher hb3->hb4 hb4->solution

Caption: Troubleshooting workflow for improving signal-to-noise ratio.

Experimental Protocols

Protocol: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for immunofluorescent staining of cultured adherent cells using a primary antibody and a BP Fluor 594-conjugated secondary antibody.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (specific to the target protein)

  • BP Fluor 594-conjugated Secondary Antibody (specific to the primary antibody host species)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the BP Fluor 594-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash the cells one final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for BP Fluor 594 and the counterstain.

Immunofluorescence_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilization (if needed) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Blocking wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with BP Fluor 594 Secondary Ab wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain mount Mount with Antifade Medium counterstain->mount image Image on Fluorescence Microscope mount->image

Caption: A typical immunofluorescence experimental workflow.

References

BP Fluor 594 NHS ester photostability and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BP Fluor 594 NHS ester, with a special focus on understanding and improving its photostability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a bright, red-fluorescent dye that is activated with an N-hydroxysuccinimidyl (NHS) ester functional group.[1][2] This NHS ester group makes it highly reactive towards primary amines on biomolecules like proteins (specifically lysine residues) and amine-modified oligonucleotides, forming a stable covalent amide bond.[1] It is commonly used for generating stable fluorescent signals in applications such as imaging and flow cytometry.[3] The dye is characterized as being water-soluble and relatively pH-insensitive in a range of pH 4 to 10.[3]

PropertyValue
Excitation Maximum~590 nm
Emission Maximum~617 nm
Recommended Laser Lines561 nm or 594 nm

Q2: What is photobleaching and why is it a concern for BP Fluor 594?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its ability to fluoresce.[4] This process is a significant concern in fluorescence microscopy as it can lead to a gradual fading of the fluorescent signal during an experiment. This reduction in signal intensity can compromise the quality of images, lower the signal-to-noise ratio, and introduce inaccuracies in quantitative measurements. The primary drivers of photobleaching are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can accelerate this process by reacting with the excited fluorophore to generate reactive oxygen species (ROS) that, in turn, destroy the dye molecule.[4]

Q3: How does the photostability of BP Fluor 594 compare to other similar dyes?

FluorochromeHalf-life in 90% Glycerol/PBS (seconds)Half-life in Vectashield (seconds)
Fluorescein996
Tetramethylrhodamine7330
Coumarin25106
(Data from a study on various fluorochromes, demonstrating the effect of an antifade reagent. Specific values for BP Fluor 594 may vary.)[6]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media to reduce or prevent the photobleaching of fluorescent dyes.[7] Their mechanism of action is generally attributed to the scavenging of reactive oxygen species (ROS) that are produced during the excitation of fluorophores.[7] By neutralizing these damaging free radicals, antifade reagents help to preserve the fluorescent signal, allowing for longer exposure times and more robust data collection, which is especially critical for time-lapse and super-resolution microscopy.[7] Some antifade reagents may also work by quenching the triplet state of the fluorophore, a long-lived, non-fluorescent state that is susceptible to photochemical damage.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on photostability.

Problem Possible Cause(s) Suggested Solution(s)
Rapid signal loss or photobleaching 1. High excitation light intensity. 2. Prolonged exposure time. 3. Absence of antifade reagents. 4. High oxygen concentration in the medium.1. Reduce the laser power or illumination intensity to the minimum required for a good signal. 2. Decrease the exposure time per image and the frequency of image acquisition. 3. Use a commercial or homemade antifade mounting medium. For live-cell imaging, use a live-cell compatible antifade reagent like ProLong Live.[4][8] 4. For fixed samples, ensure the mounting medium is properly sealed to limit oxygen exchange.
Low or no fluorescent signal 1. Inefficient labeling reaction. 2. Incorrect filter set or imaging settings. 3. Target protein is not expressed or is at a very low level. 4. pH of the labeling buffer is not optimal.1. Verify the concentration and purity of your protein. Ensure the labeling protocol was followed correctly. See the detailed labeling protocol below. 2. Check that you are using the correct excitation and emission filters for BP Fluor 594 (Ex/Em: ~590/617 nm).[3] 3. Include a positive control to confirm target expression. 4. Ensure the pH of the labeling buffer is between 7 and 9 for efficient reaction with primary amines.[9]
High background fluorescence 1. Unbound dye was not completely removed after labeling. 2. The concentration of the labeled antibody is too high. 3. Autofluorescence from the sample (cells or tissue). 4. Non-specific binding of the labeled antibody.1. Ensure thorough purification of the conjugate after the labeling reaction using gel filtration or dialysis. 2. Titrate the concentration of your labeled antibody to find the optimal balance between signal and background. 3. Include an unstained control to assess the level of autofluorescence. Consider using a background suppressor reagent.[10] 4. Use appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific binding.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general procedure for conjugating this compound to an antibody.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH ~8.3

  • Purification column (e.g., gel filtration, such as a Sephadex G-25 column)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the concentration of the antibody to 2-5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. This is crucial for the reaction with the NHS ester.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point.

    • While gently vortexing, add the calculated amount of dye stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~590 nm (for BP Fluor 594).

    • Calculate the DOL using the following formula: DOL = (A_max × Mwt_protein) / (ε_dye × (A_280 - (A_max × CF_280)))

      • A_max = Absorbance at ~590 nm

      • A_280 = Absorbance at 280 nm

      • Mwt_protein = Molecular weight of the protein (e.g., ~150,000 for IgG)

      • ε_dye = Molar extinction coefficient of BP Fluor 594 (~92,000 cm⁻¹M⁻¹)

      • CF_280 = Correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.5 for rhodamine dyes)

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizer like BSA and a preservative like sodium azide is recommended for long-term storage.

Protocol 2: Using Antifade Mounting Media for Fixed Cells

This protocol describes the general steps for mounting a fixed and stained sample on a microscope slide using an antifade reagent.

Materials:

  • Fixed and stained cells or tissue on a coverslip or slide

  • Antifade mounting medium (commercial or homemade)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

  • Nail polish or sealant

Procedure:

  • Final Wash: Perform a final wash of your stained sample with PBS to remove any residual buffer salts.

  • Remove Excess Buffer: Carefully aspirate or blot away the excess PBS from the sample. Be gentle to avoid disturbing the cells or tissue.

  • Apply Antifade Medium: Place a small drop (10-20 µL) of the antifade mounting medium onto the microscope slide.

  • Mount the Coverslip: Gently invert the coverslip with your sample onto the drop of mounting medium. Slowly lower it at an angle to avoid trapping air bubbles.

  • Remove Excess Medium: If necessary, gently press on the coverslip to squeeze out any excess mounting medium. Wick away the excess from the edges with a lab wipe.

  • Curing (for hard-setting media): If using a hard-setting mountant, allow the slide to cure on a flat surface in the dark for the time recommended by the manufacturer (typically a few hours to overnight at room temperature).[11]

  • Seal the Coverslip: To prevent drying and to immobilize the coverslip, seal the edges with nail polish or a specialized sealant.

  • Storage: Store the slides flat and protected from light, typically at 4°C or -20°C for long-term storage.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & QC antibody 1. Prepare Antibody (2-5 mg/mL in PBS) ph_adjust 2. Adjust pH to ~8.3 (add NaHCO3) antibody->ph_adjust mix 4. Mix Dye and Antibody (Incubate 1h, RT, dark) ph_adjust->mix dye_prep 3. Prepare Dye Stock (10 mg/mL in DMSO) dye_prep->mix purify 5. Purify Conjugate (Gel Filtration) mix->purify measure 6. Measure Absorbance (A280 and A590) purify->measure calculate 7. Calculate DOL measure->calculate store 8. Store Conjugate (4°C or -20°C) calculate->store

Caption: Workflow for labeling antibodies with this compound.

photobleaching_mechanism S0 S0 (Ground State) S1 S1 (Excited Singlet) S0->S1 Excitation (Light) S1->S0 Fluorescence T1 T1 (Excited Triplet) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species T1->ROS Reacts with O2 Bleached Photobleached State ROS->Bleached Damages Fluorophore Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Mechanism of photobleaching and the role of antifade reagents.

References

Technical Support Center: BP Fluor 594 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 594 NHS Ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the labeling of proteins and other biomolecules with this compound.

Q1: My labeling efficiency with this compound is low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent challenge. The primary causes often relate to reaction conditions, buffer composition, or the quality of the reagents.

  • Reaction Conditions: The reaction of an NHS ester with a primary amine is highly dependent on pH. The optimal pH range for this reaction is typically 7.2-8.5.[1] At lower pH values, the primary amines on the protein are protonated and unavailable for reaction. Conversely, at higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction. Reaction temperature and incubation time also play a role. Reactions are generally carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can minimize hydrolysis of the NHS ester but may necessitate a longer incubation period.[1]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they compete with the target protein for reaction with the dye.[1] It is recommended to use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.

  • Reagent Quality: The stability of the this compound is crucial. NHS esters are susceptible to hydrolysis, especially when exposed to moisture.[2][3] Always use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution.[4] Note that DMF can degrade to dimethylamine, which can react with the NHS ester, so ensure your DMF is amine-free.[4][5]

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 8.3-8.5 range.[4][5][6]

  • Optimize Reaction Time and Temperature: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1]

  • Increase Reactant Concentrations: If feasible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the this compound.[1]

  • Check for Competing Amines: Ensure your protein solution is free from amine-containing buffers or stabilizers like Tris, glycine, or ammonium salts.[7][8][9] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Use Fresh Dye Stock: Prepare the this compound stock solution immediately before use.[4]

Q2: I am observing unexpected or high background fluorescence in my experiments. What could be the cause?

High background fluorescence is often due to the presence of unbound, hydrolyzed dye.

  • Inadequate Purification: The most common reason for high background is the incomplete removal of unconjugated BP Fluor 594 dye after the labeling reaction. It is essential to purify the conjugate thoroughly.[10]

  • Hydrolyzed Dye: The NHS ester can hydrolyze during the reaction, creating a non-reactive but still fluorescent carboxylic acid form of the dye.[1][5] This hydrolyzed dye will not bind to the protein but can contribute to background if not removed.

Troubleshooting Steps:

  • Optimize Purification: Use size-exclusion chromatography (e.g., a desalting column) or dialysis to separate the labeled protein from the smaller, unbound dye molecules.[7] Ensure the chosen method has an appropriate molecular weight cutoff.

  • Quench the Reaction: After the desired incubation time, you can add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to react with any remaining active NHS ester and prevent further labeling or non-specific binding.[1][11] However, be aware that incomplete quenching can still leave active dye.[12]

Q3: My labeled protein appears to have aggregated or precipitated. How can I prevent this?

Protein aggregation during labeling can be caused by several factors.

  • High Degree of Labeling (DOL): Over-labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. While BP Fluor 594 is reported to cause less self-quenching at high molar ratios, excessive modification can still impact protein stability.[1][13]

  • Solvent Effects: The addition of an organic solvent like DMSO or DMF to dissolve the NHS ester can sometimes induce protein precipitation, especially if the protein is sensitive to organic solvents.

  • Dye Properties: Some fluorescent dyes have a tendency to aggregate, which can promote the aggregation of the labeled protein. However, BP Fluor 594 is described as a water-soluble dye.[8][13][14][15]

Troubleshooting Steps:

  • Optimize the Dye-to-Protein Molar Ratio: Perform trial labelings with different molar ratios of this compound to your protein to find the optimal balance between labeling efficiency and protein stability.

  • Minimize Organic Solvent: Use the minimum amount of DMSO or DMF necessary to dissolve the dye. Add the dye stock solution to the protein solution slowly while gently stirring.

  • Assess Protein Stability: If your protein is known to be unstable, consider performing the labeling reaction at a lower temperature (e.g., 4°C).

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. The following table summarizes the half-life of NHS esters under different conditions.

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.6410 minutes
7.0Room Temperature-
9.0Room TemperatureMinutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[3][16]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[7][17] If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[17]

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[5]

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[17]

  • Purify the Conjugate: Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol for Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and 590 nm (A590) using a spectrophotometer.

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (A590 × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280/A590). The exact CF for BP Fluor 594 should be obtained from the manufacturer's documentation.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A590 / εdye

    • Where εdye for BP Fluor 594 is approximately 92,000 cm-1M-1.[1][8][13][15]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer adjust_ph Adjust Protein Solution pH to 8.3-8.5 prep_protein->adjust_ph prep_dye Prepare Fresh This compound Stock in DMSO/DMF add_dye Add Dye Stock to Protein Solution prep_dye->add_dye adjust_ph->add_dye incubate Incubate (1 hr RT or O/N 4°C) Protected from Light add_dye->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for this compound labeling.

troubleshooting_workflow start Low Labeling Efficiency? check_ph Is Buffer pH 8.3-8.5? start->check_ph check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes fail Consult Further Support check_ph->fail No check_reagents Are Dye and Solvents Fresh? check_buffer->check_reagents Yes check_buffer->fail No optimize_ratio Optimize Dye:Protein Ratio check_reagents->optimize_ratio Yes check_reagents->fail No optimize_time_temp Optimize Incubation Time/Temp optimize_ratio->optimize_time_temp success Labeling Successful optimize_time_temp->success

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: BP Fluor 594 NHS Ester vs. Alexa Fluor 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based detection methods, the choice of fluorophore is critical to generating high-quality, reproducible data. In the realm of red fluorescent dyes, both BP Fluor 594 and Alexa Fluor 594 are prominent choices for labeling antibodies and other proteins. This guide provides an objective comparison of their performance, supported by available data, to aid in selecting the optimal reagent for your experimental needs.

At a Glance: Key Spectroscopic and Chemical Properties

Based on available data, BP Fluor 594 and Alexa Fluor 594 NHS esters are functionally equivalent, sharing identical core chemical and spectroscopic properties. Both are amine-reactive succinimidyl esters designed for covalent conjugation to primary amines on biomolecules. Their shared characteristics make them highly suitable for applications such as immunofluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1][2]

PropertyBP Fluor 594 NHS EsterAlexa Fluor 594 NHS Ester
Excitation Maximum ~590 nm~590 nm
Emission Maximum ~617 nm~614-618 nm
Extinction Coefficient ~92,000 cm⁻¹M⁻¹~92,000 cm⁻¹M⁻¹
Quantum Yield Not specified for NHS ester; 0.77 for carboxylic acid form~0.64 - 0.66
Molecular Formula C₃₉H₃₇N₃O₁₃S₂C₃₉H₃₇N₃O₁₃S₂
CAS Number 1638544-48-51638544-48-5
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Target Moiety Primary amines (-NH₂)Primary amines (-NH₂)
pH Sensitivity Insensitive from pH 4 to 10Insensitive from pH 4 to 10
Solubility Water-solubleWater-soluble

Performance Characteristics: Brightness and Photostability

Both BP Fluor 594 and Alexa Fluor 594 are recognized for their exceptional brightness and photostability, which are critical for demanding imaging applications.[2][3][4]

  • Brightness: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. Both dyes possess high extinction coefficients, enabling efficient light absorption. Conjugates made with these dyes can be prepared at high degrees of labeling without significant self-quenching, resulting in intensely fluorescent probes.

  • Photostability: Alexa Fluor 594 is well-documented for its superior photostability compared to older red dyes like Texas Red.[3][5][6] This resistance to photobleaching allows for longer exposure times during image acquisition and the ability to capture more robust time-lapse data with less signal degradation. Given their identical chemical structures, BP Fluor 594 is expected to exhibit the same high level of photostability.

cluster_0 Fluorophore Performance cluster_1 Photobleaching Over Time High_Photostability High Photostability (e.g., BP Fluor 594, Alexa Fluor 594) Time_0 Initial Time_3 Final High_Photostability->Time_3 Minimal Signal Loss Low_Photostability Lower Photostability (e.g., Traditional Dyes) Time_2 Low_Photostability->Time_2 Significant Signal Loss Time_1

Conceptual diagram of photostability over time.

Experimental Protocols

The following are generalized protocols for antibody conjugation and immunofluorescence staining, applicable to both this compound and Alexa Fluor 594 NHS ester.

Antibody Conjugation via NHS Ester Chemistry

This protocol describes the covalent labeling of an antibody with an amine-reactive NHS ester dye.

Materials:

  • Antibody (protein) solution (2-5 mg/mL) in amine-free buffer (e.g., PBS)

  • This compound or Alexa Fluor 594 NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis)

  • Storage buffer (e.g., PBS with 0.1% BSA, 0.02% sodium azide)

Procedure:

  • Prepare Antibody: Exchange the antibody into the Reaction Buffer. Adjust the concentration to at least 2 mg/mL.[7]

  • Prepare Dye Stock Solution: Allow the vial of NHS ester to warm to room temperature. Dissolve the dye in DMSO to a concentration of 10 mM.[]

  • Labeling Reaction: While gently stirring, add a calculated amount of the dye stock solution to the antibody solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody.[][9]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion column, dialysis, or a spin column appropriate for the antibody's molecular weight.[7][11]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~590 nm (for the dye).

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[11]

A Prepare Antibody in Bicarbonate Buffer (pH 8.3) C Combine Antibody and Dye (Molar Ratio 10:1 - 15:1) A->C B Dissolve NHS Ester Dye in Anhydrous DMSO B->C D Incubate 1 hr at RT (Protected from Light) C->D E Purify Conjugate (e.g., Size-Exclusion Column) D->E F Store Labeled Antibody at 4°C or -20°C E->F

Workflow for antibody conjugation with an NHS ester dye.
Direct Immunofluorescence Staining Protocol for Adherent Cells

This protocol provides a general workflow for staining fixed and permeabilized cells with a directly conjugated primary antibody.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Fluorophore-conjugated primary antibody (e.g., anti-Target-AF594)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate and grow cells to the desired confluency on a suitable imaging surface.

  • Wash: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.[12]

  • Wash: Wash the cells three times with PBS.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.[13]

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[14]

  • Primary Antibody Incubation: Dilute the fluorophore-conjugated primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12][15]

  • Wash: Wash the cells three to five times with PBS to remove unbound antibodies.[13]

  • Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the 594 nm fluorophore (e.g., a Texas Red filter set).[15]

Conclusion

This compound and Alexa Fluor 594 NHS ester are high-performance, amine-reactive red fluorescent dyes that are, for all practical purposes, identical. They offer researchers exceptional brightness, high photostability, and pH insensitivity, making them ideal reagents for a wide array of fluorescence-based applications. The choice between them will likely be determined by factors such as supplier availability, lot-to-lot consistency, and cost, rather than any discernible difference in performance. For any application, following established protocols for conjugation and staining will ensure robust and reliable results.

References

A Comparative Guide to 594 nm Fluorescent Dages: BP Fluor™ 594 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and flow cytometry, the selection of an appropriate fluorophore is paramount for achieving high-quality, reproducible data. For researchers working in the 594 nm spectral region, a variety of fluorescent dyes are available, each with its own set of photophysical properties and performance characteristics. This guide provides an objective comparison of BP Fluor™ 594 with other popular 594 nm dyes, including Alexa Fluor® 594, DyLight™ 594, ATTO 594, and Cy®3.5, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Data Presentation: Photophysical Properties of 594 nm Dyes

The following table summarizes the key quantitative data for BP Fluor™ 594 and its common alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a theoretical measure of the dye's performance.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
BP Fluor™ 594 59061792,000[1]Not specifiedNot specified
Alexa Fluor® 594 59061773,000[2]0.66[2][3]48,180
DyLight™ 594 59361880,000[4]Higher than Alexa Fluor® 594 (conjugated)[5]Not specified
ATTO 594 603626120,000[1][6]0.85[1]102,000
Cy®3.5 581596150,0000.1522,500

Note: The quantum yield for BP Fluor™ 594 and a specific value for DyLight™ 594 were not publicly available. The brightness of DyLight™ 594 is reported to be higher than Alexa Fluor® 594 when conjugated to antibodies.[5]

Performance Comparison

Brightness: Based on the available data, ATTO 594 exhibits the highest theoretical brightness, making it an excellent choice for detecting low-abundance targets. Alexa Fluor® 594 is a widely used and reliable dye with good brightness. While a specific brightness value for BP Fluor™ 594 is not available, its high extinction coefficient suggests it is a bright dye.[1] DyLight™ 594 is also reported to be very bright, outperforming Alexa Fluor® 594 in some applications.[5] Cy®3.5 , while having a very high extinction coefficient, has a lower quantum yield, resulting in lower overall brightness compared to the other dyes.

Photostability: Photostability, the ability of a dye to resist photobleaching upon exposure to excitation light, is a critical factor for imaging applications that require long or repeated exposures.

  • BP Fluor™ 594 is described by the manufacturer as having high photostability.

  • Alexa Fluor® 594 is well-known for its good photostability, making it a popular choice for demanding imaging experiments.[7]

  • DyLight™ 594 is also reported to have high photostability, comparable to or slightly better than Alexa Fluor® 594.[5]

  • ATTO 594 is characterized by its high thermal and photo-stability, making it suitable for single-molecule detection and high-resolution microscopy.[1][8][9]

  • Cy® dyes , in general, can be more susceptible to photobleaching compared to the Alexa Fluor, DyLight, and ATTO dye families.

Other Considerations:

  • pH Sensitivity: BP Fluor™ 594 and Alexa Fluor® 594 are reported to be pH-insensitive over a wide range, which is advantageous for maintaining a stable signal in varying cellular environments.[7]

  • Water Solubility: Dyes with high water solubility, such as BP Fluor™ 594, DyLight™ 594, and ATTO 594, are less prone to aggregation and can be conjugated to antibodies at higher ratios without precipitation.[1][8][9]

Experimental Protocols

To provide a framework for comparing the performance of these dyes in a laboratory setting, detailed methodologies for immunofluorescence staining and photostability measurement are provided below.

Immunofluorescence Staining of Phosphorylated ERK1/2

This protocol describes the immunofluorescent detection of phosphorylated ERK1/2 (p-ERK), a key protein in the MAPK/ERK signaling pathway, in cultured cells. This method can be adapted to compare the signal intensity and clarity of different 594 nm-conjugated secondary antibodies.

Materials:

  • Cells of interest cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton™ X-100)

  • Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L) conjugated to BP Fluor™ 594

    • Goat anti-Rabbit IgG (H+L) conjugated to Alexa Fluor® 594

    • Goat anti-Rabbit IgG (H+L) conjugated to DyLight™ 594

    • Goat anti-Rabbit IgG (H+L) conjugated to ATTO 594

    • Goat anti-Rabbit IgG (H+L) conjugated to Cy®3.5

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and culture to the desired confluency. Treat cells with an appropriate stimulus (e.g., growth factor) to induce ERK1/2 phosphorylation. Include an untreated control.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-p-ERK1/2 antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the different 594 nm-conjugated secondary antibodies in Blocking Buffer. Incubate separate coverslips with each secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells two times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for DAPI and the 594 nm dyes. Use identical acquisition settings (e.g., exposure time, laser power) for all samples to ensure a fair comparison of signal intensity.

Protocol for Measuring Photostability

This protocol outlines a method to quantify the photostability of different 594 nm dyes by measuring their photobleaching rate under continuous illumination.

Materials:

  • Solutions of the 594 nm dyes (e.g., conjugated to a secondary antibody) at the same concentration in PBS.

  • Microscope slide and coverslip.

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a slide with a drop of the fluorescent dye solution and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the 594 nm dye. Set the camera parameters (e.g., exposure time, gain) to obtain a strong signal without saturation.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes) or until the fluorescence has significantly decayed.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the illuminated area for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region outside the illuminated area.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity against time.

    • The rate of decay can be used to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value), which serves as a quantitative measure of photostability.

Mandatory Visualization

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Phosphorylation TF Transcription Factors pERK->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: The MAPK/ERK Signaling Pathway.

G start Start cell_prep Cell Preparation (Culture & Treatment) start->cell_prep fixation Fixation (4% PFA) cell_prep->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% Normal Serum) permeabilization->blocking primary_ab Primary Antibody (anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody (594 nm conjugate) primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end G BP_Fluor_594 BP Fluor™ 594 High_Photostability High_Photostability BP_Fluor_594->High_Photostability Good_Water_Solubility Good_Water_Solubility BP_Fluor_594->Good_Water_Solubility pH_Insensitive pH_Insensitive BP_Fluor_594->pH_Insensitive Alexa_Fluor_594 Alexa Fluor® 594 High_Brightness High_Brightness Alexa_Fluor_594->High_Brightness Alexa_Fluor_594->High_Photostability Alexa_Fluor_594->pH_Insensitive DyLight_594 DyLight™ 594 DyLight_594->High_Brightness DyLight_594->High_Photostability DyLight_594->Good_Water_Solubility ATTO_594 ATTO 594 ATTO_594->High_Brightness ATTO_594->High_Photostability ATTO_594->Good_Water_Solubility

References

Validating BP Fluor 594 NHS Ester Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BP Fluor 594 NHS ester, a popular red fluorescent dye for labeling biomolecules, with its common alternatives. The information presented is intended to assist researchers in selecting the optimal fluorescent probe for their specific applications by offering a side-by-side look at key performance characteristics, supported by experimental data found in peer-reviewed literature and technical notes.

Performance Comparison of BP Fluor 594 and Alternatives

FeatureThis compoundAlexa Fluor 594 NHS EsterDyLight 594 NHS EsterCF™594 NHS Ester
Excitation Max (nm) ~590~590~593~593
Emission Max (nm) ~617~617~618~614
**Extinction Coefficient (M⁻¹cm⁻¹) **~92,000~73,000~80,000~115,000
Relative Brightness BrightBrightBrighter than Alexa Fluor 594Significantly brighter than Alexa Fluor 594
Photostability GoodGood, but reported to be less stable than some alternativesSlightly more photostable than Alexa Fluor 594Excellent
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 4-10)Insensitive (pH 4-9)Not specified
Water Solubility HighHighHighHigh

Note: Data is compiled from various manufacturer specifications and comparative studies. Direct experimental comparison under identical conditions is recommended for optimal dye selection.

Key Findings from Comparative Studies:

  • Brightness: Studies have shown that DyLight 594 conjugates can be significantly brighter than those of Alexa Fluor 594. One study reported the quantum yield of DyLight 594 conjugated to IgG to be approximately 50% higher than that of Alexa Fluor 594 conjugates. Another source indicates that DyLight 594 antibody conjugates are distinctly brighter than Alexa Fluor 594 conjugates.[2][3] Furthermore, CF™594 is claimed to be significantly brighter than Alexa Fluor 594 when conjugated to proteins, a benefit attributed to its high quantum yield and exceptional water solubility.

  • Photostability: DyLight 594 has been reported to exhibit slightly longer fluorescence lifetime and better photostability compared to Alexa Fluor 594.[2] CF™594 is also marketed as having excellent photostability, making it suitable for demanding imaging applications like confocal microscopy.

  • General Considerations: While red and far-red fluorescent dyes are advantageous for minimizing autofluorescence, they have been observed to have a tendency to form aggregates in the cytoplasm during live-cell imaging.[2]

Experimental Protocols

To ensure the successful validation of a this compound conjugate, two key experiments are crucial: protein labeling followed by the calculation of the Degree of Labeling (DOL), and the functional application of the conjugate in a technique such as fluorescence microscopy or flow cytometry.

I. Protein Labeling with this compound and DOL Calculation

This protocol outlines the steps for conjugating this compound to a protein, typically an antibody, and subsequently determining the average number of dye molecules per protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., desalting column)

  • Spectrophotometer

Methodology:

  • Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: While gently vortexing the protein solution, add a calculated molar excess of the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of the dye (~590 nm, A_max).

    • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A280 of the dye / A_max of the dye). The CF for dyes spectrally similar to BP Fluor 594 is typically around 0.5-0.7.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the DOL using the following formula:

      • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye is the molar extinction coefficient of BP Fluor 594 at its A_max (~92,000 M⁻¹cm⁻¹).

An optimal DOL for antibodies is generally between 2 and 10.

II. Validation of Conjugate Activity by Fluorescence Microscopy

This protocol describes the use of a BP Fluor 594-labeled antibody to visualize a specific target in cultured cells.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • BP Fluor 594-labeled primary or secondary antibody

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate filters for red fluorescence

Methodology:

  • Cell Preparation: Fix, permeabilize, and block the cells to prepare them for antibody staining.

  • Antibody Incubation: Incubate the cells with the BP Fluor 594-labeled antibody at a predetermined optimal concentration for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells several times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a laser line and emission filter suitable for BP Fluor 594 (e.g., excitation around 590 nm, emission around 617 nm). Acquire images and assess the specificity and intensity of the signal.

III. Validation of Conjugate Activity by Flow Cytometry

This protocol details the use of a BP Fluor 594-labeled antibody for identifying and quantifying a specific cell population.

Materials:

  • Single-cell suspension

  • Staining buffer (e.g., PBS with 2% FBS)

  • BP Fluor 594-labeled antibody

  • Flow cytometer with a laser capable of exciting at or near 594 nm

Methodology:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with staining buffer.

  • Antibody Staining: Incubate the cells with the BP Fluor 594-labeled antibody at its optimal concentration for 20-30 minutes on ice, protected from light.

  • Washing: Wash the cells with staining buffer to remove excess antibody.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity of the stained population.

Visualizing Workflows and Pathways

To further clarify the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.

cluster_labeling Protein Labeling Workflow Protein Protein Solution (e.g., Antibody) Mix Conjugation Reaction (pH 8.3-8.5) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Purify Purification (Desalting Column) Mix->Purify Conjugate Purified Conjugate Purify->Conjugate

Caption: Protein Labeling Workflow

cluster_validation Conjugate Activity Validation Conjugate BP Fluor 594 Conjugate Microscopy Fluorescence Microscopy Conjugate->Microscopy Flow Flow Cytometry Conjugate->Flow Imaging Cellular Imaging (Localization, Intensity) Microscopy->Imaging Quantification Cell Population Analysis (%, MFI) Flow->Quantification

Caption: Conjugate Activity Validation

cluster_pathway Hypothetical Signaling Pathway Analysis Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Phosphorylated Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor (Nuclear Translocation) Kinase2->TF activates Antibody Anti-phospho-Kinase 2 Ab (BP Fluor 594 Labeled) Kinase2->Antibody detected by Gene Gene Expression TF->Gene

Caption: Signaling Pathway Analysis

References

Optimizing Protein Labeling: A Comparative Guide to BP Fluor 594 NHS Ester Performance in Various Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of buffering system is a critical parameter influencing the efficiency and outcome of protein labeling with amine-reactive fluorescent dyes. This guide provides a comprehensive comparison of the expected performance of BP Fluor 594 NHS ester in different buffer systems, alongside insights into its alternatives, to facilitate informed decisions in experimental design.

While direct comparative experimental data for this compound across a range of buffers is not extensively published, its performance can be reliably inferred from the well-established principles of N-hydroxysuccinimide (NHS) ester chemistry. This guide synthesizes this knowledge with available data for BP Fluor 594 and spectrally similar dyes to provide a practical framework for its application.

Understanding the Chemistry: The Role of Buffers in NHS Ester Reactions

This compound, like other NHS esters, reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond. The efficiency of this reaction is highly dependent on the pH of the reaction medium. The primary amine must be in its unprotonated, nucleophilic state to react with the NHS ester. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH, leading to a non-reactive carboxylic acid form of the dye and reducing the labeling efficiency. Therefore, the selection of a buffer with an appropriate pH is a crucial balancing act.

dot

Caption: NHS ester labeling reaction pathway.

Buffer Selection and Expected Performance

The optimal pH range for NHS ester labeling reactions is generally between 7.2 and 8.5.[1] Within this range, different buffer systems can be employed, each with its own advantages and considerations. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[1]

Buffer SystemRecommended pH RangeKey ConsiderationsExpected Performance with this compound
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Physiologically relevant, readily available. Slower reaction rate due to lower pH.Stable fluorescence of the final conjugate. Lower labeling efficiency may require longer incubation times or higher dye-to-protein ratios.
Sodium Bicarbonate 8.0 - 9.0Commonly used for NHS ester reactions. Higher pH can increase labeling efficiency but also accelerates hydrolysis.Potentially higher labeling efficiency compared to PBS. Optimization of reaction time is critical to minimize dye hydrolysis.
Sodium Borate 8.0 - 9.0Similar to bicarbonate buffer, offers good buffering capacity in the optimal pH range.Expected to provide good labeling efficiency. Similar considerations regarding hydrolysis as with bicarbonate buffer.
HEPES 7.2 - 8.2Good buffering capacity in the physiological range. Does not contain primary amines.A suitable alternative to PBS and bicarbonate, offering a balance between reaction rate and hydrolysis.

Note: The performance of this compound is expected to follow these general trends. For any specific application, empirical optimization of the buffer composition, pH, and reaction time is recommended.

Comparative Analysis with Alternative Dyes

BP Fluor 594 is a bright and photostable red fluorescent dye.[2] For researchers considering alternatives, several spectrally similar NHS esters are available.

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
BP Fluor 594 590617Not specifiedBright, water-soluble, and pH-insensitive from pH 4 to 10.[3]
Alexa Fluor 594 5906170.66High quantum yield and photostability.[4]
Cy3B NHS Ester 5665780.92[5]Very bright and photostable, but may be more susceptible to self-quenching at high degrees of labeling.[6]
DyLight 594 593618Not specifiedReported to have better performance than Alexa Fluor 594 in some applications.[7]

Experimental Protocols

The following is a general protocol for labeling proteins with this compound. This protocol can be adapted for use with the recommended amine-free buffers.

Protein Preparation
  • Dissolve the protein to be labeled in the chosen amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[1]

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before use.[8]

Dye Preparation
  • Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[1]

Labeling Reaction
  • Calculate the required amount of dye. A molar excess of 8-fold of the NHS ester to the protein is a common starting point for mono-labeling.[9]

  • Add the dissolved this compound solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein
  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Apply the reaction mixture to the column.

  • Elute the labeled protein with an appropriate buffer (e.g., PBS). The first colored band to elute will be the labeled protein, while the slower-moving band contains the unconjugated, hydrolyzed dye.[8]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

Conclusion

The selection of an appropriate buffer is paramount for the successful labeling of proteins with this compound. While direct comparative data in various buffers is limited, a thorough understanding of NHS ester chemistry allows for a rational approach to buffer selection. Amine-free buffers with a pH between 7.2 and 8.5, such as phosphate, bicarbonate, and borate buffers, are recommended. The final choice of buffer will depend on the specific protein and application, and empirical optimization is always advised to achieve the desired labeling efficiency and preserve protein function. By following the provided guidelines and experimental protocols, researchers can confidently employ this compound to generate brightly fluorescent and stable protein conjugates for a wide range of biological applications.

References

Navigating the Red Spectrum: A Comparative Guide to BP Fluor 594 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence, selecting the optimal fluorophore is paramount to generating accurate and reproducible data. In the red portion of the spectrum, BP Fluor 594 has emerged as a versatile tool. This guide provides an objective comparison of BP Fluor 594 with other commonly used fluorophores in a similar spectral range—Alexa Fluor 594, DyLight 594, and Texas Red—supported by key photophysical data and experimental considerations for mitigating spectral overlap.

Performance at a Glance: A Quantitative Comparison

To facilitate an informed decision, the following table summarizes the key photophysical properties of BP Fluor 594 and its spectral neighbors. Brighter fluorophores, characterized by a high extinction coefficient and quantum yield, are often desirable for detecting low-abundance targets.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
BP Fluor 594 590[1][2][3]617[1][2][3]96,000[1]0.77[4]
Alexa Fluor 594590[5]617[5]73,000[5]0.66[5]
DyLight 594593618~80,000Not widely reported
Texas Red59661585,000Not widely reported

Note: The quantum yield for BP Fluor 594 is reported for the carboxylic acid derivative[4]. Photophysical properties can be influenced by the local environment and conjugation partners.

Understanding Spectral Overlap

In multiplexing experiments, where multiple fluorophores are used simultaneously, spectral overlap can be a significant challenge. This phenomenon, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another, leading to false-positive signals and inaccurate colocalization analysis.[6] The diagram below illustrates the concept of spectral overlap, where the emission of "Fluorophore A" bleeds into the detection channel of "Fluorophore B".

cluster_0 Fluorophore A cluster_1 Fluorophore B cluster_2 Detection Channels ExcitationA Excitation (550 nm) EmissionA Emission Spectrum A ExcitationA->EmissionA Emits Light DetectorA Detector A (570-610 nm) EmissionA->DetectorA Correct Detection DetectorB Detector B (610-650 nm) EmissionA->DetectorB Spectral Overlap ExcitationB Excitation (594 nm) EmissionB Emission Spectrum B ExcitationB->EmissionB Emits Light EmissionB->DetectorB Correct Detection

Caption: Visualization of spectral overlap between two fluorophores.

Experimental Protocol for Quantifying Spectral Overlap

To ensure data accuracy in multicolor fluorescence experiments, it is crucial to quantify and correct for spectral overlap. The following protocol outlines a general workflow for measuring spectral bleed-through. The specific implementation will vary depending on the imaging platform (e.g., flow cytometer, confocal microscope) and software.

Objective: To determine the percentage of signal from a donor fluorophore that is detected in the channel of an acceptor fluorophore.

Materials:

  • Samples stained with a single fluorophore (e.g., BP Fluor 594) - "single-color controls".

  • An unstained sample to measure autofluorescence.

  • The same experimental setup (e.g., microscope, flow cytometer) that will be used for the multicolor experiment.

Methodology:

  • Instrument Setup:

    • Configure the excitation sources and detection channels (filters or spectral detectors) for your multicolor experiment.

    • Use the unstained sample to set the baseline fluorescence and adjust detector settings (e.g., photomultiplier tube voltages) to ensure that the autofluorescence is minimally detected.

  • Acquisition of Single-Color Controls:

    • For each single-color control (e.g., a sample stained only with BP Fluor 594), acquire images or data using all the detection channels that will be used in the final experiment.

    • Ensure that the signal in the primary channel for the fluorophore is on-scale and not saturated.

  • Data Analysis to Quantify Bleed-Through:

    • For each single-color control, measure the mean fluorescence intensity in its primary detection channel and in all other "off-target" channels.

    • The spectral overlap (or bleed-through) is calculated as the percentage of the signal from the single-stained fluorophore that is detected in another channel.

    • Formula: Bleed-through (%) = (Mean intensity in off-target channel / Mean intensity in primary channel) x 100

  • Correction (Compensation or Spectral Unmixing):

    • The calculated bleed-through values are used to create a compensation matrix or are applied in spectral unmixing algorithms.[7]

    • This mathematical correction subtracts the contribution of spectral overlap from the total signal in each channel, providing a more accurate representation of the true fluorescence from each fluorophore.[7]

Considerations:

  • It is critical that the single-color compensation controls are treated under the same experimental conditions as the multicolor sample.[8]

  • The brightness of the single-color controls should be at least as bright as the expected signal in the experimental sample to ensure accurate compensation.

  • For tandem dyes, lot-to-lot variability can affect spectral properties, so it is advisable to run compensation controls for each new lot.

By carefully selecting fluorophores based on their photophysical properties and diligently correcting for spectral overlap, researchers can enhance the quality and reliability of their multicolor fluorescence data. BP Fluor 594, with its high brightness, presents a compelling option in the red spectral range, and with proper experimental design, can be effectively integrated into complex, multi-parametric studies.

References

A Head-to-Head Comparison: BP Fluor 594 vs. DyLight 594 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent dyes, selecting the optimal fluorophore is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two popular red fluorescent dyes, BP Fluor 594 and DyLight 594, to aid in making an informed decision for your specific experimental needs.

This comparison delves into the key performance characteristics of each dye, supported by available data. We will explore their spectral properties, brightness, photostability, and pH insensitivity, offering a clear overview to guide your selection process for applications such as immunofluorescence, flow cytometry, and western blotting.

At a Glance: Key Performance Metrics

To facilitate a rapid and straightforward comparison, the following table summarizes the essential quantitative data for BP Fluor 594 and DyLight 594.

PropertyBP Fluor 594DyLight 594
Excitation Maximum (nm) 586 - 590[1][2][3][4][5]592 - 593[6][7][8]
Emission Maximum (nm) 613 - 617[1][2][3][4][5]616 - 618[6][7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~92,000 - 105,000[1][3][4][5]~80,000[7][8]
Quantum Yield (Φ) 0.77[1]Reported to be ~50% higher than Alexa Fluor 594 when conjugated to IgG[9]
pH Stability pH 4-10[2][3][4]pH 4-9[10]
Solubility Water, DMSO, DMF[1][3][4]High water solubility[11]

Delving Deeper: A Comparative Analysis

Spectral Properties: Both BP Fluor 594 and DyLight 594 fall within the red region of the visible spectrum, making them suitable for multiplexing with green and far-red fluorophores. Their excitation and emission maxima are very similar, allowing them to be used with standard filter sets and laser lines, such as the 561 nm and 594 nm lasers.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. BP Fluor 594 boasts a high molar extinction coefficient and a reported quantum yield of 0.77.[1] While a specific quantum yield for DyLight 594 is not consistently reported, it is described as having a high fluorescence yield and one study indicates its quantum yield is approximately 50% higher than that of Alexa Fluor 594 when conjugated to an antibody.[9] This suggests that both dyes are bright performers.

pH Insensitivity and Solubility: Both BP Fluor 594 and DyLight 594 exhibit excellent stability over a broad pH range, ensuring reliable performance in various biological buffers.[2][3][4][10] Their high water solubility facilitates conjugation to biomolecules and reduces the risk of precipitation.[1][11]

Experimental Considerations and Protocols

The choice between BP Fluor 594 and DyLight 594 will ultimately depend on the specific application and experimental setup. Below are general experimental workflows and key considerations for immunofluorescence, a common application for these dyes.

Immunofluorescence Staining Workflow

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture/Tissue Sectioning fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (BP Fluor 594 or DyLight 594 conjugate) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with Antifade Reagent wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General workflow for immunofluorescence staining.
Key Experimental Protocols

Immunofluorescence Staining Protocol:

  • Cell/Tissue Preparation:

    • Culture cells on coverslips or prepare tissue sections.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Blocking:

    • Block non-specific binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

    • Incubate with the BP Fluor 594 or DyLight 594 conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in the dark.

    • Wash three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image using a fluorescence microscope equipped with appropriate filters for the 594 nm excitation and corresponding emission wavelengths.

Considerations for Optimal Performance:

  • Antibody Dilution: Optimize the concentration of both primary and secondary antibodies to achieve the best signal-to-noise ratio.

  • Blocking: The choice of blocking agent can influence background fluorescence. If high background is observed, consider alternative blocking reagents.

  • Antifade Reagents: The use of an antifade mounting medium is crucial for preserving the fluorescent signal, especially during prolonged imaging sessions.

  • Controls: Always include appropriate controls, such as a secondary antibody-only control, to assess non-specific binding.

Visualizing the Choice: Factors Influencing Signal

The final fluorescent signal in an experiment is a culmination of several factors related to both the fluorophore and the experimental conditions.

Factors_Affecting_Signal cluster_fluorophore Fluorophore Properties cluster_experimental Experimental Conditions cluster_output Output brightness Intrinsic Brightness (Extinction Coeff. x Quantum Yield) signal_to_noise Signal-to-Noise Ratio brightness->signal_to_noise photostability Photostability photostability->signal_to_noise concentration Antibody Concentration concentration->signal_to_noise blocking_efficiency Blocking Efficiency blocking_efficiency->signal_to_noise excitation_intensity Excitation Light Intensity excitation_intensity->signal_to_noise imaging_settings Microscope Settings imaging_settings->signal_to_noise

Caption: Key factors influencing the final fluorescent signal.

Conclusion

Both BP Fluor 594 and DyLight 594 are high-performance red fluorescent dyes suitable for a wide range of applications in biological research. BP Fluor 594 offers a very high quantum yield and extinction coefficient. DyLight 594 is reported to be exceptionally bright and photostable, with claims of a higher quantum yield than spectrally similar dyes when conjugated.

The choice between these two excellent fluorophores may come down to specific experimental requirements, laboratory budget, and availability. For applications demanding the highest possible initial brightness, the specific quantum yield of BP Fluor 594 is a strong selling point. For experiments requiring exceptional photostability for long-term imaging, the reported characteristics of DyLight 594 are compelling. It is recommended to consult the specific product datasheets and, if possible, perform a small-scale pilot experiment to determine the optimal dye for your particular research needs.

References

A Cost-Benefit Analysis of BP Fluor 594 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent labels is a critical decision that directly impacts experimental outcomes and budget allocation. BP Fluor 594 NHS ester has emerged as a notable option for labeling proteins, antibodies, and other biomolecules. This guide provides an objective comparison of this compound with its primary competitors—Alexa Fluor 594 NHS ester, DyLight 594 NHS ester, and CF®594 NHS ester—supported by available experimental data and detailed protocols.

Performance and Cost Comparison

A thorough evaluation of these fluorescent dyes requires a multi-faceted approach, considering not only the initial cost but also key performance indicators such as quantum yield, photostability, and brightness of the resulting conjugates. The following tables summarize the key chemical and physical properties, as well as a cost analysis based on currently available pricing.

Table 1: Chemical and Spectroscopic Properties of 594 nm NHS Ester Dyes

PropertyThis compoundAlexa Fluor 594 NHS EsterDyLight 594 NHS EsterCF®594 NHS Ester
Excitation Maximum (nm) 590[1]590[2][3]593[4]593[5][6]
Emission Maximum (nm) 617[1]617[2][3]618[4]614[5][6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1]92,000[2]Not specified by manufacturer115,000[5][6]
Quantum Yield ~0.77 (for carboxylic acid form)[7]0.66[2][3][8]~0.99 (conjugated to IgG, ~50% higher than Alexa Fluor 594)[9]High (claimed to be a key contributor to brightness)[5][6]
Solubility Water, DMSO, DMF[1]Water solubleWater soluble[4]Exceptionally water soluble[5][6]
pH Sensitivity Insensitive from pH 4-10[1][10]Insensitive from pH 4-10[11]Highly fluorescent over a broad pH range (pH 4-9)[4][12]Insensitive over a wide pH range
Molecular Weight 819.9[1]~819.85Not specified by manufacturer~730[5][13]

Table 2: Cost-Benefit Analysis of 594 nm NHS Ester Dyes

ProductVendorCatalog NumberQuantityPrice (USD)Cost per mg (USD)Key Benefits
This compound BroadPharmBP-255741 mg150.00150.00High quantum yield, good photostability, competitive pricing.[1][7]
Alexa Fluor 594 NHS Ester Thermo Fisher ScientificA200041 mg477.00477.00Widely cited, well-characterized, good performance.[11]
DyLight 594 NHS Ester Thermo Fisher Scientific464121 mg557.26557.26Higher quantum yield and photostability than Alexa Fluor 594.[4][9]
CF®594 NHS Ester Biotium921311 mg230.00230.00Significantly brighter and more photostable than Alexa Fluor 594.[5][6]

Note: Prices are subject to change and may vary between vendors and regions. The listed prices are based on information available in late 2025.

Performance Insights from Experimental Data

  • Brightness: Brightness is a function of both molar extinction coefficient and quantum yield. CF®594 is marketed as being significantly brighter than Alexa Fluor® 594, a claim supported by its higher extinction coefficient.[5][6] DyLight 594 is also reported to have a quantum yield approximately 50% higher than that of Alexa Fluor 594 when conjugated to IgG, suggesting superior brightness.[9] BP Fluor 594 also boasts a high quantum yield, indicating excellent brightness.[7]

  • Photostability: Photostability, or resistance to photobleaching, is crucial for imaging applications that require prolonged exposure to excitation light. Both CF®594 and DyLight 594 are claimed to have exceptional photostability, outperforming Alexa Fluor 594.[4][5][9] BP Fluor 594 is also described as having high photostability.[7]

  • Water Solubility: All four dyes are water-soluble, which is advantageous for bioconjugation reactions in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to proteins.[1][4][5][6][12][14]

Experimental Protocols

A standardized protocol for labeling proteins with NHS ester dyes is essential for reproducible results. The following is a general methodology that can be adapted for specific proteins and desired degrees of labeling.

General Protein Labeling Protocol with NHS Ester Dyes

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.4)

  • NHS ester dye (BP Fluor 594, Alexa Fluor 594, DyLight 594, or CF®594)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of dye is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching reagent and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or other suitable purification method.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in pH 8.3-9.0 buffer) labeling Add Dye to Protein (10-20x molar excess) protein_prep->labeling dye_prep Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) dye_prep->labeling incubation Incubate 1 hr at RT (Protected from light) labeling->incubation purify Purify Conjugate (Gel Filtration/Dialysis) incubation->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Experimental workflow for protein labeling.

nhs_ester_reaction cluster_reactants Reactants cluster_products Products protein Protein H₂N― conjugate Protein-Fluorophore Conjugate ―NH―C(=O)―Fluorophore protein:amine->conjugate:amide pH 8.3-9.0 nhs_dye Fluorophore NHS Ester nhs_dye:dye->conjugate:amide nhs N-hydroxysuccinimide

NHS ester reaction with a primary amine.

Conclusion

The choice between this compound and its alternatives depends on a careful balance of cost and performance requirements.

  • For budget-conscious research where high performance is still critical, this compound presents a compelling option , offering excellent brightness and photostability at a competitive price point.

  • For researchers who prioritize using a well-established and extensively documented dye, Alexa Fluor 594 remains a solid, albeit more expensive, choice.

  • When maximum brightness and photostability are paramount, particularly for demanding imaging applications, DyLight 594 and CF®594 are strong contenders , with data suggesting they may outperform Alexa Fluor 594.

Ultimately, the optimal choice will depend on the specific application, the sensitivity of the detection instrumentation, and the overall budget of the project. It is recommended to perform a small-scale pilot experiment to validate the performance of the chosen dye in the specific experimental context.

References

A Comparative Guide to Red Fluorescent Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biological research and drug development, the visualization of specific cellular components and processes is paramount. Red fluorescent dyes have become indispensable tools for these applications, offering distinct advantages such as reduced phototoxicity and minimal overlap with endogenous autofluorescence. This guide provides a side-by-side comparison of popular synthetic red fluorescent dyes and genetically encoded fluorescent proteins, supported by quantitative data and experimental protocols to aid researchers in selecting the optimal probe for their needs.

Quantitative Comparison of Red Fluorescent Dyes

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other specific properties. The following tables summarize the key photophysical characteristics of commonly used red fluorescent dyes and proteins to facilitate an objective comparison. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Table 1: Synthetic Red Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)PhotostabilitypH Sensitivity
Alexa Fluor 594 59061773,0000.6648,180HighLow
Texas Red 59661585,0000.9379,050ModerateLow[1]
Cy5 649666250,0000.2050,000ModerateLow

Table 2: Red Fluorescent Proteins (RFPs)

ProteinExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Photostability
mCherry 58761072,0000.2215,840High[2]
TagRFP 555584100,0000.4848,000Moderate[3]
TagRFP-T 55558481,0000.4133,210Very High[4]
mRuby3 559600123,0000.3846,740High
mScarlet 569594100,3000.7070,210Moderate

Experimental Workflow and Protocols

Reproducibility in fluorescence imaging hinges on well-defined experimental procedures. Below is a generalized workflow for immunofluorescence staining of cultured cells, a common application for red fluorescent dyes.

G cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging cell_culture 1. Cell Culture (on coverslips) fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody (Red Dye Conjugate) primary_ab->secondary_ab mounting 7. Mounting (with antifade) secondary_ab->mounting imaging 8. Microscopy (Confocal/Epifluorescence) mounting->imaging analysis 9. Image Analysis imaging->analysis

Caption: General workflow for immunofluorescence staining.

Detailed Experimental Protocol: Immunofluorescence Staining

This protocol provides a general guideline for staining adherent cells. Optimization of incubation times, antibody concentrations, and buffers may be required for specific cell types and targets.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary Antibody (specific to the target of interest)

  • Red Fluorescent Dye-Conjugated Secondary Antibody (e.g., Alexa Fluor 594 goat anti-mouse)

  • Antifade Mounting Medium

  • Glass slides and coverslips

Procedure:

  • Cell Culture: Grow cells to a confluence of 70-80% on sterile glass coverslips in a petri dish.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer from the cells and add the diluted primary antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the red fluorescent dye-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslip from the dish and remove excess PBS from the back.

    • Place a drop of antifade mounting medium onto a clean glass slide.

    • Invert the coverslip (cell-side down) onto the mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with the appropriate filter set for the chosen red fluorescent dye. For example, for Texas Red, use an excitation filter around 596 nm and an emission filter around 615 nm.[5]

Signaling Pathway Visualization

Red fluorescent proteins are frequently used to visualize components of signaling pathways. The following diagram illustrates a simplified MAPK/ERK signaling pathway, where a component like ERK could be tagged with a red fluorescent protein for localization studies.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (e.g., tagged with mCherry) mek->erk transcription Transcription Factors erk->transcription nucleus Nucleus

References

BP Fluor 594 NHS Ester: A Comparative Guide for Multiplex Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multiplex imaging, the selection of fluorescent dyes is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of BP Fluor 594 NHS ester, a fluorescent dye designed for labeling primary amines on proteins and other biomolecules, against its key alternatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their multiplex imaging experiments.

Performance Overview

This compound is a bright, water-soluble fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively.[1][2] These spectral characteristics place it in the orange-red region of the spectrum, making it a suitable partner for multiplexing with dyes in the blue, green, and far-red channels. It is marketed as a pH-insensitive dye, maintaining its fluorescent properties across a pH range of 4 to 10.[1][3]

Key performance claims for BP Fluor 594 include high brightness and photostability, which are critical for the long exposure times and repeated imaging cycles often required in multiplex immunofluorescence.[4] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward and efficient covalent labeling of primary amines on antibodies and other proteins, forming a stable amide bond.[1]

Comparative Analysis

The primary competitor to this compound is Thermo Fisher Scientific's Alexa Fluor 594 NHS ester. Additionally, other spectrally similar dyes such as DyLight 594 and Cy3.5 are often considered. Below is a comparison of their key photophysical properties.

PropertyThis compoundAlexa Fluor 594 NHS EsterDyLight 594 NHS Ester
Excitation Max (nm) ~590[1][2]~590~593
Emission Max (nm) ~617[1][2]~617~618
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~92,000[1]~92,000~80,000
Quantum Yield 0.66[5]~0.66Not widely reported
pH Sensitivity Insensitive (pH 4-10)[1][3]Insensitive (pH 4-10)Information not readily available

Brightness , a critical factor in detecting low-abundance targets, is a function of both the molar extinction coefficient and the quantum yield. Based on the available data, BP Fluor 594 and Alexa Fluor 594 exhibit comparable theoretical brightness.

Water solubility is an important practical consideration for consistent and efficient antibody conjugation. BP Fluor 594 is described as a water-soluble dye.[1] This property helps to prevent aggregation and precipitation of the dye-antibody conjugate, leading to more reliable staining.

Experimental Protocols

The following is a generalized protocol for antibody conjugation with this compound and its subsequent use in multiplex immunofluorescence. This protocol is based on standard methods for NHS ester labeling and immunofluorescence.

Antibody Conjugation with this compound

This protocol outlines the steps for labeling a primary antibody with this compound.

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reconstitute_Ab Reconstitute Antibody in Bicarbonate Buffer (pH 8.3) Mix Add Dye Solution to Antibody Solution Reconstitute_Ab->Mix Reconstitute_Dye Reconstitute this compound in Anhydrous DMSO Reconstitute_Dye->Mix Incubate Incubate for 1 hour at Room Temperature Mix->Incubate Purify Purify Conjugate via Size-Exclusion Chromatography Incubate->Purify Characterize Determine Degree of Labeling (DOL) via Spectrophotometry Purify->Characterize

Antibody conjugation workflow.
Multiplex Immunofluorescence Staining

This workflow illustrates a typical sequential multiplex immunofluorescence experiment.

Multiplex_IF_Workflow cluster_staining1 Cycle 1: BP Fluor 594 cluster_stripping1 Stripping cluster_staining2 Cycle 2: Alternative Fluorophore cluster_analysis Analysis Primary_Ab1 Incubate with Primary Antibody 1 Secondary_Ab1 Incubate with BP Fluor 594 -conjugated Secondary Antibody Primary_Ab1->Secondary_Ab1 Image1 Image Sample Secondary_Ab1->Image1 Strip1 Antibody Stripping or Dye Inactivation Image1->Strip1 Register Image Registration Image1->Register Primary_Ab2 Incubate with Primary Antibody 2 Strip1->Primary_Ab2 Secondary_Ab2 Incubate with Alternative Fluorophore -conjugated Secondary Antibody Primary_Ab2->Secondary_Ab2 Image2 Image Sample Secondary_Ab2->Image2 Image2->Register Analyze Co-localization and Quantitative Analysis Register->Analyze

References

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